Octopamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
156.20 g/mol |
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/i5D2,8D |
InChI Key |
QHGUCRYDKWKLMG-VWTWQGAWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Octopamine-d3: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis pathway, and the primary applications of the deuterated biogenic amine, Octopamine-d3. This stable isotope-labeled compound is a critical tool in analytical chemistry, particularly for researchers engaged in neurotransmitter analysis, pharmacokinetics, and metabolomics.
Core Chemical Properties of this compound
This compound is the deuterated analog of octopamine (B1677172), a biogenic amine that acts as a key neurohormone, neuromodulator, and neurotransmitter in invertebrates.[1] The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of natural octopamine.
Quantitative data and chemical identifiers for this compound are summarized below. The compound is commonly available as a racemic mixture and often supplied as a hydrochloride salt to improve stability and solubility.
| Property | Value (this compound Free Base) | Value (rac-Octopamine-d3 Hydrochloride) |
| Molecular Formula | C₈H₈D₃NO₂ | C₈H₈D₃NO₂·HCl |
| Molecular Weight | 156.20 g/mol | 192.66 g/mol |
| CAS Number | 111988-19-3 | 1219803-62-9 |
| Appearance | White to off-white solid | Solid |
| Purity (Typical) | ≥98% (Isotopic Enrichment) | ≥98% (Isotopic Enrichment) |
| IUPAC Name | 4-(2-amino-1-hydroxyethyl-1,2,2-d3)phenol | 4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol hydrochloride |
| Synonyms | (±)-Octopamine-d3, Norfen-d3, Epirenor-d3 | (±)-p-Octopamine-α,β,β-d3 HCl |
Synthesis of this compound: A Representative Protocol
While specific, proprietary synthesis methods for commercially available this compound are not publicly detailed, a plausible and chemically sound synthetic route can be devised based on established organic chemistry principles for amine synthesis and deuteration. The following protocol describes a potential two-step synthesis starting from 4-hydroxyphenacyl bromide. This method introduces the deuterium atoms via a stable, deuterated reducing agent.
Experimental Protocol: A Plausible Synthesis Route
Step 1: Amination of 4-hydroxyphenacyl bromide
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphenacyl bromide (1 equivalent) in a suitable polar aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Addition of Amine: To this solution, add a solution of hexamethylenetetramine (HMTA) (1.1 equivalents) in THF dropwise at room temperature. HMTA serves as a convenient and solid source of ammonia (B1221849) for the subsequent hydrolysis step.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After completion, add an acidic aqueous solution (e.g., 2M HCl in ethanol/water) to the reaction mixture. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate quaternary ammonium (B1175870) salt, yielding 2-amino-1-(4-hydroxyphenyl)ethan-1-one hydrochloride (the amino-ketone precursor).
-
Workup: After cooling, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent after neutralization.
Step 2: Deuterated Reduction to form this compound
-
Reaction Setup: Dissolve the amino-ketone precursor (1 equivalent) from Step 1 in a protic solvent, such as methanol-d4 (B120146) (MeOD) or ethanol/water.
-
Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borodeuteride (NaBD₄) (1.5 equivalents) portion-wise to the solution. NaBD₄ is a common deuterated reducing agent that will reduce the ketone to a deuterated alcohol. The use of a deuterated solvent minimizes H-D exchange.
-
Reaction: Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone, followed by dilute HCl to neutralize any remaining reducing agent.
-
Purification: The final product, this compound, can be purified from the reaction mixture using standard techniques such as column chromatography on silica (B1680970) gel or by recrystallization to yield the desired high-purity, stable isotope-labeled compound.
Biological Role and Signaling Pathways
In invertebrates, octopamine functions as the analog to norepinephrine (B1679862) in vertebrates, mediating "fight-or-flight" responses and modulating a wide array of behaviors and physiological processes.[1][2] It exerts its effects by binding to specific G-protein coupled receptors (GPCRs).[3][4] These receptors are broadly classified into two main types, which trigger distinct downstream signaling cascades.
-
Octopamine Alpha-Adrenergic-like Receptors (OctαR): These receptors are analogous to vertebrate α-adrenergic receptors. Upon binding octopamine, they typically couple to Gq proteins, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to various cellular responses.
-
Octopamine Beta-Adrenergic-like Receptors (OctβR): These receptors are analogous to vertebrate β-adrenergic receptors. Upon activation, they couple to Gs proteins, which stimulate the enzyme Adenylyl Cyclase (AC). AC converts ATP into cyclic AMP (cAMP), a crucial second messenger. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream target proteins to elicit a cellular response.
Applications in Research: The Gold Standard for Quantification
The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous octopamine in biological samples using Isotope Dilution Mass Spectrometry (IDMS), most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The near-identical physicochemical properties of this compound to its unlabeled counterpart ensure they behave similarly during sample extraction, chromatography, and ionization. This co-elution allows the IS to compensate for variations in sample preparation (e.g., analyte loss) and matrix effects (e.g., ion suppression or enhancement), which are common challenges in complex biological matrices. By measuring the ratio of the analyte signal to the known concentration of the internal standard, highly accurate and precise quantification can be achieved.
Experimental Protocol: Quantitative Analysis using LC-MS/MS
-
Preparation of Standards:
-
Prepare a stock solution of unlabeled octopamine (the analyte) of a known concentration in a suitable solvent (e.g., methanol/water).
-
Prepare a separate stock solution of this compound (the internal standard) of a known concentration.
-
Create a series of calibration standards by serially diluting the analyte stock solution and spiking each with a constant, known concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, tissue homogenate, insect hemolymph).
-
To a specific volume of each sample, add the same constant amount of the this compound internal standard solution that was added to the calibrators. This step should be done at the very beginning of the sample preparation process.
-
Perform sample cleanup and analyte extraction. A common method is protein precipitation (e.g., by adding cold acetonitrile), followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant containing the analyte and internal standard to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the mobile phase used for the LC separation.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples and calibration standards onto an appropriate LC column (e.g., a C18 reversed-phase column).
-
Develop a chromatographic method to achieve baseline separation of octopamine from other matrix components. This compound will co-elute with unlabeled octopamine.
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define specific precursor-to-product ion transitions for both octopamine and this compound. For example:
-
Octopamine: m/z 154 → 136
-
This compound: m/z 157 → 139
-
-
The instrument will specifically monitor for these mass transitions.
-
-
Data Analysis:
-
For each injection (calibrators and samples), integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.
-
Determine the concentration of octopamine in the unknown biological samples by interpolating their measured peak area ratios from the linear regression of the calibration curve.
-
References
- 1. Synthesis and Biological functions of Octopamine_Chemicalbook [chemicalbook.com]
- 2. Inhibitory Control of Synaptic and Behavioral Plasticity by Octopaminergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Octopamine signaling pathways in Drosophila
An In-depth Technical Guide to Octopamine (B1677172) Signaling Pathways in Drosophila melanogaster
Audience: Researchers, scientists, and drug development professionals.
Abstract
Octopamine (OA), the invertebrate counterpart to norepinephrine, is a critical biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in Drosophila melanogaster. It orchestrates a wide array of physiological and behavioral processes, including locomotion, learning and memory, metabolic control, and reproduction. These diverse functions are mediated by a family of G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades. Understanding the intricacies of these pathways, from receptor-ligand interactions to downstream effector activation, is paramount for fundamental neurobiology research and for the development of novel insecticides or therapeutic agents. This guide provides a comprehensive overview of the core octopamine signaling pathways in Drosophila, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this essential signaling system.
Octopamine Receptors in Drosophila
Drosophila possesses at least five distinct octopamine receptors, which are broadly classified into two main families based on their sequence homology to vertebrate adrenergic receptors and their primary signaling mechanisms: α-adrenergic-like and β-adrenergic-like receptors.[1]
-
Alpha-adrenergic-like (OctαR) Receptors: This class includes OAMB (also known as DmOctα1Ra) and Octα2R . These receptors are primarily coupled to the Gq family of G-proteins.[1][2] Their activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2][3]
-
Beta-adrenergic-like (OctβR) Receptors: This class comprises Octβ1R , Octβ2R , and Octβ3R . These receptors are coupled to the Gs family of G-proteins.[1][4] Ligand binding activates adenylyl cyclase (AC), which synthesizes cyclic adenosine (B11128) monophosphate (cAMP) from ATP.[4][5] cAMP, a ubiquitous second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream target proteins.[6][7]
Core Signaling Pathways
The activation of octopamine receptors initiates two primary signaling cascades, culminating in distinct cellular responses.
The Gq/PLC/Ca²⁺ Pathway
The α-adrenergic-like receptors mediate octopamine's effects through the Gq pathway. The OAMB receptor, which is highly expressed in the mushroom bodies, has been shown to stimulate both cAMP accumulation and increases in intracellular calcium ([Ca²⁺]i).[3] The calcium signaling, in particular, can be oscillatory and is dependent on the interplay between PKC-mediated phosphorylation (desensitization) and subsequent dephosphorylation (resensitization) of the receptor.[2] This pathway is crucial for processes like olfactory learning and memory.[8][9]
Caption: The Octopamine Gq/PLC/Ca²⁺ signaling pathway.
The Gs/AC/cAMP Pathway
The β-adrenergic-like receptors signal through the Gs pathway. This cascade is fundamental for a range of octopamine-mediated effects, including the modulation of sleep, locomotion, and aspects of learning.[5][6][10] The activation of PKA by cAMP leads to the phosphorylation of ion channels, transcription factors, and enzymes, thereby altering neuronal excitability and gene expression. The rutabaga-encoded adenylyl cyclase, which is Ca²⁺/calmodulin-dependent, serves as a key downstream target for Octβ1R and acts as a coincidence detector in associative learning.[5][11]
Caption: The Octopamine Gs/AC/cAMP signaling pathway.
Quantitative Data on Receptor-Ligand Interactions
Quantitative analysis of receptor-ligand binding and downstream signaling is crucial for understanding receptor pharmacology. The following table summarizes key quantitative parameters reported for Drosophila octopamine receptors.
| Parameter | Receptor/Preparation | Value | Method | Reference |
| Binding Affinity (Kd) | High-affinity sites in head membranes | 5 nM | [³H]Octopamine Binding | [12] |
| Binding Affinity (Kd) | High-affinity sites in head membranes | 6.0 ± 0.9 nM | [³H]Octopamine Binding | [13][14] |
| Maximal Binding (Bmax) | High-affinity sites in head membranes | 0.4 pmol/mg protein | [³H]Octopamine Binding | [12] |
| Maximal Binding (Bmax) | High-affinity sites in head membranes | 0.5 ± 0.1 pmol/mg protein | [³H]Octopamine Binding | [13][14] |
| EC50 (cAMP production) | Dmoa2 (Octβ-like) | ~3 x 10⁻⁸ M (30 nM) | cAMP Assay (heterologous) | [4][15] |
| Effective Concentration (Ca²⁺ release) | Dmoa1 (Octα-like) | Nanomolar range | Ca²⁺ Imaging (heterologous) | [4][15] |
Experimental Protocols
Investigating octopamine signaling pathways employs a variety of molecular, cellular, and behavioral techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kd) and density (Bmax) of octopamine receptors in a tissue preparation.
Methodology:
-
Membrane Preparation: Homogenize Drosophila heads in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Finally, resuspend the membrane pellet in the binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation (50-100 µg protein), [³H]octopamine at various concentrations (e.g., 0.1-50 nM), and binding buffer to a final volume of 250 µL.
-
Non-specific Binding: For each concentration of radioligand, prepare a parallel set of tubes containing a high concentration of unlabeled octopamine or a suitable antagonist (e.g., 10 µM phentolamine) to determine non-specific binding.
-
Incubation: Incubate the reactions at a defined temperature (e.g., 26°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[13]
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus radioligand concentration and fit the data to a one-site binding model using non-linear regression (e.g., using GraphPad Prism) to determine Kd and Bmax.
Ex Vivo Calcium Imaging
Objective: To visualize and quantify intracellular Ca²⁺ dynamics in specific neurons in response to octopamine application.[16][17]
Methodology:
-
Fly Genetics: Generate flies expressing a genetically encoded calcium indicator (e.g., UAS-GCaMP6s) under the control of a specific GAL4 driver that targets neurons of interest.[16]
-
Brain Dissection: Anesthetize an adult fly on ice. Dissect the brain in oxygenated adult hemolymph-like (AHL) saline. Remove the perineural sheath to facilitate drug access.
-
Mounting: Transfer the dissected brain to a perfusion chamber on a glass coverslip, gently securing it to minimize movement.[18]
-
Imaging Setup: Place the chamber on the stage of a confocal or two-photon microscope. Continuously perfuse the brain with oxygenated AHL.
-
Baseline Recording: Acquire a baseline fluorescence recording for several minutes before stimulation.
-
Stimulation: Apply octopamine (e.g., 10 µM) to the bath via the perfusion system. For dose-response experiments, apply a range of concentrations.
-
Image Acquisition: Record the changes in GCaMP fluorescence over time. Use an appropriate sampling rate to capture the dynamics of the Ca²⁺ signal (e.g., 1-10 Hz).[2]
-
Data Analysis: Correct for photobleaching and motion artifacts. Select regions of interest (ROIs) corresponding to specific cells or neuropil areas. Calculate the change in fluorescence relative to the baseline (ΔF/F₀). Plot the ΔF/F₀ time course and quantify parameters such as peak amplitude, rise time, and decay time.
Olfactory Appetitive Conditioning
Objective: To assess the role of octopamine signaling in associative learning and memory.
Methodology:
-
Fly Preparation: Use wild-type flies or genetic strains with manipulated octopamine signaling (e.g., Tβh mutants, or flies expressing UAS-shibirets1 under a Tdc2-GAL4 driver to conditionally block octopaminergic neurons).[8] Starve flies for a defined period before the experiment to increase motivation.
-
Training:
-
Expose a group of ~100 flies to a first odor (Conditioned Stimulus, CS+; e.g., 3-octanol) paired with a reward (Unconditioned Stimulus, US; e.g., filter paper saturated with sucrose (B13894) solution) for 2 minutes.
-
After a brief rest period in fresh air, expose the same flies to a second odor (CS-; e.g., 4-methylcyclohexanol) without the reward for 2 minutes.
-
For the reciprocal group, the odor-reward pairings are reversed.
-
-
Testing: Immediately after training (for short-term memory) or after a specified delay (for long-term memory), place the flies in a T-maze.[8] Present the CS+ from one arm and the CS- from the other.
-
Scoring: After 2 minutes, count the number of flies in each arm of the T-maze.
-
Data Analysis: Calculate a Performance Index (PI) for each group as (Number of flies in CS+ arm - Number of flies in CS- arm) / Total number of flies. The final PI is the average of the PIs from the two reciprocal groups. A PI greater than zero indicates appetitive learning.
Experimental & Logical Workflow Visualization
The following diagram illustrates a typical workflow for investigating the function of a specific octopamine receptor in a particular behavior.
Caption: A workflow for dissecting octopamine circuit function.
Conclusion
The octopamine signaling system in Drosophila melanogaster is a complex and multifaceted network that is integral to the fly's ability to adapt its behavior and physiology to internal and external cues. The characterization of its distinct α- and β-adrenergic-like receptors and their corresponding Gq/Ca²⁺ and Gs/cAMP pathways has provided a solid framework for understanding its function. The powerful genetic toolkit available in Drosophila allows for precise dissection of the neural circuits and molecular mechanisms underlying octopamine's diverse roles. Future research, leveraging techniques like those described herein, will continue to unravel the complexities of this neuromodulatory system, offering further insights into the fundamental principles of brain function and providing potential targets for the development of novel pest control strategies.
References
- 1. Characterization of Drosophila octopamine receptor neuronal expression using MiMIC-converted Gal4 lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A single amino acid residue controls Ca2+ signaling by an octopamine receptor from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Octopamine Receptor with Preferential Expression inDrosophila Mushroom Bodies | Journal of Neuroscience [jneurosci.org]
- 4. A family of octopamine [corrected] receptors that specifically induce cyclic AMP production or Ca2+ release in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concerted Actions of Octopamine and Dopamine Receptors Drive Olfactory Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Octopamine Regulates Sleep in Drosophila through Protein Kinase A-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octopamine regulates sleep in drosophila through protein kinase A-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Layered reward signaling through octopamine and dopamine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-affinity octopamine receptors revealed in Drosophila by binding or [3H]octopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-affinity [3H]octopamine-binding sites in Drosophila melanogaster: interaction with ligands and relationship to octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Ex Vivo Calcium Imaging for Visualizing Brain Responses to Endocrine Signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optical calcium imaging in the nervous system of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Calcium Imaging in Drosophila | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Protocol for the Quantitative Analysis of Octopamine using Octopamine-d3 by LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Octopamine (B1677172) is a biogenic amine that plays a crucial role as a neurotransmitter, neuromodulator, and neurohormone in invertebrates, analogous to norepinephrine (B1679862) in vertebrates.[1][2] Its involvement in various physiological processes makes it a significant target in neuroscience and pesticide research. Accurate quantification of octopamine in biological matrices is essential for understanding its function and for the development of novel insecticides. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Octopamine-d3, is critical for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][4][5] This document provides a detailed protocol for the quantification of octopamine in biological samples using this compound as an internal standard.
Octopamine Signaling Pathway
Octopamine exerts its effects by binding to specific G protein-coupled receptors (GPCRs), leading to the modulation of intracellular second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+). Understanding this pathway is crucial for interpreting the physiological effects of octopamine.
Caption: Octopamine signaling pathway.
Experimental Protocol
This protocol outlines a general procedure for the extraction and quantification of octopamine from a biological matrix. It is recommended to optimize the protocol for specific sample types.
Materials and Reagents
-
Octopamine standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vials and caps
Sample Preparation Workflow
The following diagram illustrates the general workflow for sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Octopamine in Insect Hemolymph using Octopamine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopamine (B1677172) is a critical biogenic amine in insects, functioning as a neurotransmitter, neuromodulator, and neurohormone. It plays a pivotal role in a myriad of physiological processes, including the "fight or flight" response, carbohydrate and lipid metabolism, learning, and memory.[1] Given its integral role and its absence in vertebrates in a functional capacity, the octopaminergic system is a prime target for the development of novel and selective insecticides. Accurate quantification of octopamine levels in insect hemolymph is crucial for understanding its physiological roles and for evaluating the efficacy of pharmacologically active compounds.
This document provides a detailed protocol for the sensitive and specific quantification of octopamine in insect hemolymph using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Octopamine-d3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision.
Octopamine Signaling Pathway
Octopamine exerts its effects by binding to G-protein coupled receptors (GPCRs) on the cell surface.[2][3][4] These receptors are primarily coupled to two main signaling cascades:
-
Gq-protein pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Gs-protein pathway: This pathway involves the activation of adenylyl cyclase (AC), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels, which subsequently activates protein kinase A (PKA).
These signaling pathways ultimately lead to a physiological response within the target cell.
Caption: Octopamine G-protein coupled receptor signaling pathways.
Experimental Workflow
The quantification of octopamine in insect hemolymph involves several key steps, from sample collection to data analysis. Each step must be carefully performed to ensure accurate and reproducible results.
Caption: Workflow for octopamine quantification in hemolymph.
Detailed Experimental Protocols
Materials and Reagents
-
Octopamine hydrochloride (Sigma-Aldrich or equivalent)
-
This compound hydrochloride (Toronto Research Chemicals or equivalent)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Anticoagulant buffer (e.g., 10 mM EDTA, 100 mM glucose, 62 mM NaCl, 30 mM sodium citrate, 26 mM citric acid, pH 4.6)
-
Microcentrifuge tubes (1.5 mL)
-
Syringes and needles or glass capillaries for hemolymph collection
Sample Collection and Preparation
This protocol is adapted from methods for analyzing biogenic amines in insect hemolymph and brain tissue.[5][6][7]
-
Prepare Collection Tubes: For each hemolymph sample, prepare a 1.5 mL microcentrifuge tube on ice. Add 100 µL of acetonitrile containing a known concentration of this compound (e.g., 1 ng/mL). The exact concentration of the internal standard should be optimized based on the expected endogenous octopamine levels.
-
Hemolymph Collection: Anesthetize the insect on ice. Carefully make a small incision in a non-critical area, such as a leg or antenna. Gently apply pressure to the insect's body to encourage a droplet of hemolymph to form at the incision site.
-
Sample Pooling and Mixing: Using a fine capillary tube or a micropipette, collect a known volume of hemolymph (e.g., 5-10 µL). Immediately dispense the hemolymph into the prepared microcentrifuge tube containing the this compound in acetonitrile. Vortex the tube for 30 seconds to ensure thorough mixing and to initiate protein precipitation.
-
Protein Precipitation: Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean microcentrifuge tube or an LC autosampler vial. Be careful not to disturb the protein pellet.
-
Storage: If not analyzing immediately, samples can be stored at -80°C.
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column with a particle size of less than 2 µm is recommended for good separation of polar compounds (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-8 min: 95-2% B
-
8-10 min: 2% B (re-equilibration)
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
The following are predicted MRM transitions for octopamine and a potential transition for this compound. These must be optimized on your specific mass spectrometer by infusing standard solutions of each compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Octopamine | 154.1 | 136.1 | 100 | 25 | 15 |
| 154.1 | 107.1 | 100 | 25 | 20 | |
| This compound | 157.1 | 139.1 | 100 | 25 | 15 |
| 157.1 | 110.1 | 100 | 25 | 20 |
Note: The precursor ion for Octopamine is [M+H]+. The product ion at m/z 136.1 corresponds to the loss of NH3. The transitions for this compound are predicted based on a 3-deuteron label on the ethylamine (B1201723) side chain.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the selected MRM transitions of both octopamine and this compound using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the endogenous octopamine to the this compound internal standard for each sample.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of octopamine and a constant concentration of this compound. Process these standards in the same manner as the hemolymph samples. Plot the peak area ratio (Octopamine/Octopamine-d3) against the known concentration of octopamine to generate a calibration curve.
-
Quantification: Determine the concentration of octopamine in the hemolymph samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The concentration of octopamine in the hemolymph of insects can vary significantly depending on the species, developmental stage, and physiological state (e.g., stress, activity). The following table summarizes some reported values.
| Insect Species | Developmental Stage | Physiological Condition | Octopamine Concentration | Analytical Method |
| Periplaneta americana (American Cockroach) | Adult Male | At rest | ~2.5 ng/mL | HPLC-ED |
| Adult Male | After 1 min of flight | ~5.6 ng/mL | HPLC-ED | |
| Unspecified Insect | Not Specified | Not Specified | 30 - 600 pg/mg hemolymph | HPLC-ED |
| Drosophila melanogaster (Fruit Fly) | Adult | Not Specified | Trace amounts detected in brain lysates | LC-MS/MS |
Note: Data from different studies may not be directly comparable due to variations in analytical methods and units of measurement.
Conclusion
The protocol described provides a robust and sensitive method for the quantification of octopamine in insect hemolymph using LC-MS/MS with a deuterated internal standard. This approach offers high specificity and accuracy, making it well-suited for detailed physiological studies and for the evaluation of compounds targeting the octopaminergic system. Careful optimization of sample preparation and instrument parameters is essential for achieving the best results.
References
- 1. dovepress.com [dovepress.com]
- 2. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Octopamine-mediated neuromodulation of insect senses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. | Proceedings of the West Virginia Academy of Science [pwvas.org]
Application Notes and Protocols for Octopamine-d3 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Octopamine-d3 as a critical tool in neuroscience research, particularly in the quantitative analysis of the invertebrate neurotransmitter octopamine (B1677172). Detailed protocols and data presentation are included to facilitate the integration of this methodology into laboratory workflows.
Introduction
Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone. It is the invertebrate analog of norepinephrine (B1679862) and is involved in a wide array of physiological and behavioral processes, including learning, memory, and locomotion. Accurate quantification of octopamine in biological samples is crucial for understanding its role in the nervous system. This compound, a deuterated form of octopamine, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the endogenous analyte, ensuring high accuracy and precision.
Application: Quantitative Analysis of Octopamine using LC-MS/MS
The primary application of this compound is as an internal standard in LC-MS/MS methods for the precise quantification of octopamine in various biological matrices, such as brain tissue and hemolymph. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and matrix effects.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of octopamine using this compound as an internal standard.
| Parameter | Value |
| Analyte | Octopamine |
| Internal Standard | This compound |
| Linear Range | 0.25 - 5.0 ng/mL |
| R² | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.25 ng/mL |
| Recovery | 93%[1] |
| Matrix Effect | Minimal with internal standard correction |
Experimental Protocols
Sample Preparation from Brain Tissue
This protocol outlines the extraction of octopamine from invertebrate brain tissue for LC-MS/MS analysis.
Materials:
-
Brain tissue sample (e.g., from Drosophila)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Extraction Solvent: Acetonitrile with 0.1% formic acid
-
Microcentrifuge tubes
-
Homogenizer
-
Centrifuge (refrigerated)
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Weigh the brain tissue sample.
-
Add a known amount of this compound internal standard solution to the tissue.
-
Add the extraction solvent. The volume should be proportional to the tissue weight (e.g., 100 µL per 1 mg of tissue).
-
Homogenize the tissue on ice until fully disrupted.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of octopamine and this compound.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is a good starting point. The gradient should be optimized to achieve good separation of octopamine from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Octopamine | 154.1 | 136.1 |
| This compound | 157.1 | 139.1 |
-
Instrument Settings: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
Visualizations
Octopamine Biosynthesis and Signaling Pathway
Caption: Octopamine biosynthesis and major signaling pathways.
Experimental Workflow for Quantitative Analysis
References
Application Notes and Protocols for Studying Neuromodulation in Insects Using Octopamine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopamine (B1677172), a key biogenic amine in invertebrates, functions as a neurotransmitter, neuromodulator, and neurohormone, playing a critical role in a vast array of physiological and behavioral processes in insects.[1][2][3] It is the invertebrate counterpart to norepinephrine (B1679862) in vertebrates.[2] The octopaminergic system is integral to behaviors such as locomotion, feeding, learning and memory, and aggression, making it a significant target for both basic research and the development of novel insecticides.[4][5][6][7]
Octopamine-d3 is a deuterated form of octopamine, which serves as an invaluable tool for the accurate quantification of endogenous octopamine levels in insect tissues. Its primary application is as an internal standard in mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high precision and accuracy in quantitative analyses.
These application notes provide a comprehensive overview of the use of this compound in studying insect neuromodulation, including detailed protocols for the quantification of octopamine and for assays to characterize the function of the octopaminergic system.
Octopamine Signaling Pathways in Insects
Octopamine exerts its effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[1] In insects, these receptors are broadly classified into two main types: alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) octopamine receptors. Activation of these receptors triggers intracellular signaling cascades that ultimately lead to a physiological response.
The two major signaling pathways activated by octopamine receptors are:
-
The Cyclic AMP (cAMP) Pathway: Primarily associated with OctβR, the activation of this pathway leads to an increase in the intracellular concentration of the second messenger cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream target proteins, modulating their activity.
-
The Phospholipase C (PLC) Pathway: Typically linked to OctαR, this pathway involves the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
The following diagrams illustrate these key signaling pathways.
Quantitative Data on the Effects of Octopamine in Insects
The neuromodulatory effects of octopamine have been quantified in various insect species across a range of behaviors and physiological processes. The following tables summarize some of these findings.
Table 1: Effects of Octopamine on Insect Locomotion
| Insect Species | Experimental Condition | Measured Parameter | Observed Effect | Reference |
| Drosophila melanogaster (larvae) | TbetahnM18 mutants (low octopamine) | Pausing time | Increased | [1] |
| Speed | Decreased | [1] | ||
| Feeding TbetahnM18 mutants with octopamine (10 mg/mL) | Locomotion | Partial rescue of phenotype | [1] | |
| Drosophila melanogaster (adult) | Starvation | Locomotor activity | Increased (octopamine-dependent) | [7] |
| Activation of octopaminergic neurons | Locomotion | Increased in fed flies | [7] |
Table 2: Effects of Octopamine on Learning and Memory in Insects
| Insect Species | Experimental Condition | Memory Type | Observed Effect | Reference |
| Drosophila melanogaster | TβHM18 mutant (no octopamine) | Appetitive olfactory memory | Impaired | [2] |
| Feeding TβHM18 mutant with octopamine post-training | Appetitive olfactory memory | No rescue of memory | [2] | |
| Gryllus bimaculatus (Cricket) | Injection of epinastine (B1215162) (octopamine receptor antagonist) | Appetitive learning | Impaired | [8] |
| Aversive learning | Unaffected | [8] | ||
| Drosophila melanogaster | Knockdown of Octβ1R in dopaminergic neurons | Aversive learning | Defective | [9] |
Table 3: Effects of Octopamine on Aggression in Insects
| Insect Species | Experimental Condition | Behavior | Measured Parameter | Observed Effect | Reference |
| Gryllus bimaculatus (Cricket) | Fighting | Hemolymph octopamine levels | Increased from ~4.5 pg/µl to ~24.3 pg/µl | [5] | |
| Flying (5 min) | Hemolymph octopamine levels | Increased to ~44.6 pg/µl | [5] | ||
| Gryllus bimaculatus (Cricket) | Treatment with epinastine (octopamine receptor antagonist) before a fight | Winner effect (increased aggression after a win) | Abolished | [10] | |
| Formica aquilonia (Ant) | Feeding with octopamine | Aggression towards predator | Increased frequency of attacks and pursuits | [3] |
Experimental Protocols
Protocol 1: Quantification of Octopamine in Insect Tissue using LC-MS/MS with this compound Internal Standard
This protocol provides a general framework for the quantification of octopamine in insect brain or hemolymph samples. Optimization of specific parameters may be required for different insect species and tissues.
References
- 1. researchgate.net [researchgate.net]
- 2. Dopamine and Octopamine Differentiate between Aversive and Appetitive Olfactory Memories in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. Octopamine mediates starvation-induced hyperactivity in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Octopamine and Dopamine Neurons for Mediating Appetitive and Aversive Signals in Pavlovian Conditioning in Crickets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Octopamine enhances learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Winning Fights Induces Hyperaggression via the Action of the Biogenic Amine Octopamine in Crickets - PMC [pmc.ncbi.nlm.nih.gov]
Octopamine-d3: Application Notes and Protocols for Studying Insect Behavior and Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopamine (B1677172), the invertebrate counterpart to norepinephrine, is a critical biogenic amine that functions as a neurotransmitter, neuromodulator, and neurohormone in insects.[1][2] It plays a pivotal role in regulating a wide array of physiological processes and behaviors, including locomotion, feeding, aggression, learning, memory, and reproduction.[2][3][4] Understanding the octaminergic system is therefore crucial for basic entomological research and for the development of novel insecticides.
Octopamine-d3, a deuterated form of octopamine, serves as an invaluable tool in these studies. Its primary application is as an internal standard in quantitative analyses using mass spectrometry (MS). The known mass shift of the deuterium-labeled standard allows for precise differentiation from the endogenous, unlabeled octopamine, thereby enabling accurate quantification in complex biological samples such as hemolymph and nervous tissue.[1][5] This is essential for correlating physiological or behavioral changes with fluctuations in octopamine levels.
Applications of this compound
-
Quantitative Analysis: this compound is the gold standard for use as an internal standard in High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods to accurately measure endogenous octopamine levels in various insect tissues.[1][3]
-
Metabolic Studies: It can be used to trace the metabolic fate of octopamine in vivo and in vitro, helping to identify and quantify its metabolites.
-
Receptor Binding Assays: While less common, deuterated ligands can be used in competitive binding assays to characterize the affinity of novel compounds for octopamine receptors.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects and levels of octopamine in different insect species. This data provides a reference for researchers designing experiments and interpreting results.
| Parameter | Insect Species | Tissue/Assay | Concentration/Value | Effect/Observation | Reference(s) |
| Endogenous Levels | Locusta migratoria | DUM Cell Body | ~1.27 mM | High concentration in octopaminergic neurons. | [6] |
| Periplaneta americana | Hemolymph | 30 - 600 pg/mg | Baseline levels can vary significantly. | [4] | |
| Gryllus bimaculatus | Hemolymph | Baseline: ~4.5 ng/mL | Levels increase during aggressive behavior. | [7] | |
| Behavioral Effects | Drosophila melanogaster | Feeding Assay (Ethanol Attraction) | 53 mM (fed) | Restores loss of attraction in octopamine-deficient mutants. | [8][9] |
| Drosophila melanogaster | Feeding Assay (CAFE) | 3 mM phentolamine (B1677648) (antagonist, fed) | Decreased total food intake. | [10] | |
| Gryllus bimaculatus | Aggression Assay | 20 µM epinastine (B1215162) (antagonist, injected) | Blocked the aggression-promoting effect of flying. | [11] | |
| Physiological Effects | Drosophila melanogaster | Larval Muscle | 10⁻⁵ M | Increases synaptically driven contraction force by ~1.1 mN and basal tonus by 28 mN. | [12][13] |
| Manduca sexta | Developing Muscle | < 10⁻¹⁰ M | Threshold dose for increasing the maximum following frequency of muscle contraction. | [14] | |
| Locusta migratoria | Oviduct Muscle Contraction | 5 x 10⁻¹⁰ M to 7 x 10⁻⁹ M | Threshold for reduction of neurally-evoked contractions. | [6] | |
| Receptor Binding | Locusta migratoria | Brain Membranes | Kd = 5.65 ± 0.91 nM; Bmax = 15.0 ± 2.4 fmol/mg tissue | High-affinity binding site for [³H]octopamine. | [15] |
| Plutella xylostella | PxOctβ3 Receptor (expressed in HEK-293 cells) | EC₅₀ ≈ 65 nM | Activation of the receptor leading to increased cAMP. | [16] |
Experimental Protocols
Protocol 1: Quantification of Octopamine in Insect Hemolymph using HPLC with Electrochemical Detection
This protocol is adapted from methods developed for quantifying octopamine in insect hemolymph and is an ideal application for including this compound as an internal standard.[3][4]
Materials:
-
Insect subjects
-
Micro-capillary tubes or syringe
-
Formic acid (as an anticoagulant)
-
This compound (as internal standard)
-
3,4-Dihydroxybenzylamine hydrobromide (DHBA) can also be used as an internal standard if this compound is unavailable[3][4]
-
Centrifugal filters (10 kDa cutoff)
-
HPLC system with electrochemical detector
-
C18 HPLC column
-
Mobile phase: 0.05 M citrate (B86180) buffer (pH 5.7) with an ion-pairing reagent and 5-10% methanol (B129727)
Procedure:
-
Internal Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase). The final concentration should be determined based on the expected range of endogenous octopamine and the sensitivity of the instrument.
-
Hemolymph Collection:
-
For larger insects, carefully puncture the cuticle and collect hemolymph using a micro-capillary tube.
-
For smaller insects, collection can be done by centrifugation of a needle-pricked insect in a microfuge tube.
-
Immediately mix the collected hemolymph with a solution containing formic acid and a known amount of the this compound internal standard to prevent coagulation and degradation.[3][4]
-
-
Sample Preparation:
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the biogenic amines on a C18 column using the specified mobile phase.
-
Detect octopamine and this compound using the electrochemical detector.
-
-
Data Analysis:
-
Quantify the amount of endogenous octopamine by comparing the peak area of octopamine to the peak area of the this compound internal standard.
-
Protocol 2: Drosophila Locomotor Activity Assay
This protocol is a standard method for assessing the effect of octopamine on general activity levels in Drosophila melanogaster.[17][18]
Materials:
-
Drosophila melanogaster (wild-type and/or mutant strains)
-
Standard fly food
-
Octopamine hydrochloride
-
Sucrose (B13894) solution (5%)
-
Drosophila Activity Monitors (DAMs)
-
Glass tubes for DAMs
Procedure:
-
Fly Preparation:
-
Rear flies on standard medium at 25°C on a 12:12 hour light:dark cycle.[9]
-
For drug administration, prepare a 5% sucrose solution containing the desired concentration of octopamine (e.g., 53 mM).[8] Soak a filter paper in this solution and place it in a vial with the flies for a specified duration (e.g., 1 hour).[8] Control flies receive the sucrose solution without octopamine.
-
-
Activity Monitoring:
-
Place individual flies into the glass tubes of the Drosophila Activity Monitors, each containing a small amount of food at one end.
-
Place the monitors in a temperature-controlled incubator under a 12:12 hour light:dark cycle.
-
Record locomotor activity continuously for several days. The monitors register an event each time a fly crosses an infrared beam in the middle of the tube.
-
-
Data Analysis:
-
Analyze the activity data using appropriate software to determine parameters such as total activity, activity during the day and night, and circadian rhythmicity.
-
Compare the activity patterns of octopamine-fed flies to control flies.
-
Protocol 3: Drosophila Feeding Behavior Assay (CAFE Assay)
The Capillary Feeder (CAFE) assay is used to measure food intake in Drosophila.[10][19]
Materials:
-
Drosophila melanogaster
-
Vials or chambers for the assay
-
Calibrated glass microcapillary tubes
-
Liquid food (e.g., 5% sucrose solution)
-
Octopamine or octopamine antagonists (e.g., phentolamine)[10]
Procedure:
-
Assay Setup:
-
Food Intake Measurement:
-
At the start of the experiment, and at regular intervals thereafter (e.g., every 24 hours), mark the liquid level in each capillary tube.
-
Measure the volume of food consumed by the flies.
-
To account for evaporation, include control vials with no flies.
-
-
Data Analysis:
-
Calculate the total food intake per fly over the experimental period.
-
Compare the food intake of flies in the treatment group to the control group.
-
Signaling Pathways and Experimental Workflows
Octopamine Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of octopamine from tyrosine and its subsequent signaling cascade upon binding to a G-protein coupled receptor.
Caption: Octopamine biosynthesis from tyrosine and major signaling pathways.
Experimental Workflow for Quantitative Analysis of Octopamine
This diagram outlines the general workflow for quantifying endogenous octopamine in insect tissues using this compound as an internal standard.
References
- 1. GC/MS Determination of Biogenic Amines in insect Neurons | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 5. GC/MS determination of biogenic amines in insect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for octopaminergic modulation of an insect visceral muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Octopamine Shifts the Behavioral Response From Indecision to Approach or Aversion in Drosophila melanogaster [frontiersin.org]
- 9. Octopamine Shifts the Behavioral Response From Indecision to Approach or Aversion in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jneurosci.org [jneurosci.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Action of octopamine and tyramine on muscles of Drosophila melanogaster larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Octopamine enhances neuromuscular transmission in developing and adult moths, Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of tyramine and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of the Spontaneous Locomotor Activity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Circadian Locomotor Activity Rhythm in Drosophila | Springer Nature Experiments [experiments.springernature.com]
- 19. The CApillary FEeder Assay Measures Food Intake in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Octopamine Quantification Using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octopamine (B1677172) (OA) is a crucial biogenic amine in invertebrates, acting as a neurotransmitter, neuromodulator, and neurohormone. It plays a role analogous to norepinephrine (B1679862) in vertebrates, modulating a wide array of physiological processes including behavior, memory, and energy metabolism.[1] Accurate quantification of octopamine in biological samples such as hemolymph, brain tissue, and urine is essential for understanding its physiological function and for the development of novel insecticides that target the octopaminergic system.
This document provides detailed protocols for the sample preparation of octopamine for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating the use of a deuterated internal standard to ensure accuracy and precision.
Principles of Sample Preparation and Quantification
The accurate quantification of endogenous analytes like octopamine from complex biological matrices requires multi-step sample preparation to remove interfering substances such as proteins and salts. The use of a stable isotope-labeled internal standard, such as deuterated octopamine (e.g., d3-octopamine), is critical for reliable quantification.[2] The internal standard is added at the beginning of the sample preparation process and co-elutes with the analyte, compensating for any loss of analyte during extraction and for variations in instrument response.[3]
The general workflow for octopamine quantification involves:
-
Homogenization: Mechanical disruption of tissue samples to release cellular contents.
-
Protein Precipitation: Removal of proteins that can interfere with analysis.
-
Extraction and Clean-up: Isolation of octopamine from the sample matrix using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
-
Analysis by LC-MS/MS: Separation and detection of octopamine and the internal standard.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Octopamine from Biological Fluids (e.g., Urine, Hemolymph)
This protocol is adapted from a method for analyzing octopamine in urine and is suitable for other biological fluids with minor modifications.[2]
Materials and Reagents:
-
Oasis HLB (60 mg) SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 3.5)
-
Acetonitrile (HPLC grade)
-
d3-Octopamine (internal standard) working solution (e.g., 250 ng/mL in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Thaw biological samples (e.g., 2 mL of urine or hemolymph) to room temperature.
-
Fortify the sample with a known amount of d3-octopamine internal standard (e.g., 500 ng).[2]
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the octopamine and internal standard with 2 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 v/v 5 mM ammonium acetate buffer, pH 3.5 / acetonitrile).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation and Liquid-Liquid Extraction (LLE) for Octopamine from Brain Tissue
This protocol is a general approach for the extraction of neurotransmitters from brain tissue.
Materials and Reagents:
-
Brain tissue sample
-
Homogenization buffer (e.g., 0.1 M Perchloric acid or 0.1% Formic acid in Methanol)
-
d3-Octopamine (internal standard) working solution
-
LLE solvent (e.g., Ethyl acetate or a mixture of Ethanol and Dichloromethane)
-
Microcentrifuge tubes
-
Tissue homogenizer (e.g., bead beater or sonicator)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Homogenization:
-
Weigh a portion of the brain tissue (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., 500 µL).
-
Add a known amount of d3-octopamine internal standard.
-
Homogenize the tissue on ice until no visible particles remain.
-
-
Protein Precipitation and Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the octopamine and internal standard.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add the LLE solvent (e.g., 1 mL of ethyl acetate).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at a moderate speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the LC-MS/MS mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes typical quantitative data for octopamine analysis using LC-MS/MS with an internal standard. Values can vary depending on the specific matrix, instrumentation, and protocol used.
| Parameter | Biological Matrix | Method | Internal Standard | Recovery (%) | LOQ (ng/mL) | Linearity (ng/mL) | Reference |
| Recovery | Rat Brain | SPE | - | >85% | - | - | |
| Recovery | Human Blood | LLE | - | 58.8 - 83.1% | 6.7 - 33.3 | 20 - 500 | |
| Recovery | Urine | LLE | DA-IS | >95.62% | 20 | 20 - 1000 | |
| LOQ | Human Urine | SPE-XCW LC-MS/MS | Terbutaline | >75% | 10 | 10 - 750 | |
| Linearity | Drosophila and Mouse Brain | LC-MS/MS | Deuterated standards | - | - | 0.25 - 5.0 |
Visualizations
Octopamine Signaling Pathways
Octopamine exerts its effects by binding to G-protein coupled receptors (GPCRs), which can trigger two main signaling cascades: the adenylyl cyclase-cAMP pathway and the phospholipase C pathway.
Caption: Octopamine G-protein coupled receptor signaling pathways.
Experimental Workflow for Octopamine Quantification
The following diagram illustrates the logical steps involved in the sample preparation and analysis of octopamine.
Caption: General workflow for octopamine sample preparation and analysis.
References
Troubleshooting & Optimization
Optimizing LC-MS parameters for Octopamine-d3 detection
Welcome to the technical support center for optimizing the LC-MS detection of Octopamine-d3. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound? A: Stable isotope-labeled internal standards, such as this compound, are critical for accurate quantification in LC-MS/MS assays.[1] They are chemically almost identical to the analyte (Octopamine) and should co-elute chromatographically.[2] This allows them to compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement), leading to more accurate and precise results.
Q2: What are the typical MRM transitions for Octopamine and this compound? A: Multiple Reaction Monitoring (MRM) is used for quantification. For Octopamine, a common precursor ion is [M+H]+ at m/z 154, with product ions around m/z 119 and 136. For this compound, the precursor ion is [M+H]+ at m/z 157, with a quantifying product ion typically at m/z 139.[3]
Q3: What type of HPLC column is recommended for Octopamine analysis? A: Octopamine is a polar, hydrophilic compound and can exhibit poor retention on standard C18 reversed-phase columns.[4] Consider using a phenyl-based column (like a C6-Phenyl) or a mixed-mode column that allows for both reversed-phase and cation-exchange interactions to improve retention and peak shape.[3] Using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is recommended for MS compatibility.
Q4: What are the most common issues encountered when using deuterated internal standards? A: The most frequent problems include a lack of co-elution with the analyte, isotopic or chemical impurities in the standard, isotopic exchange (loss of deuterium), and differential matrix effects where the standard and analyte are affected differently by ion suppression.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantification
Q: My quantitative results are inconsistent and show high variability. What could be the cause? A: Inaccurate quantification when using a deuterated internal standard can stem from several factors. The most common culprits are differential matrix effects, isotopic exchange, impurities in the standard, or a lack of co-elution between the analyte and the standard.
Potential Causes & Solutions:
-
Differential Matrix Effects: Even with perfect co-elution, matrix components can suppress or enhance the ionization of the analyte and the internal standard to different extents. This can lead to a biased analyte/internal standard response ratio.
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect on both the analyte and the internal standard. If the matrix effect is significantly different, further sample cleanup (e.g., using Solid Phase Extraction) is necessary to remove interfering matrix components.
-
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvents, particularly if the deuterium labels are on labile positions like -OH or -NH groups. This can lead to a decreased internal standard signal and an artificially high signal in the analyte's mass channel.
-
Solution: Assess the stability of the deuterated label by incubating the internal standard in a blank matrix over time. If exchange occurs, consider using an internal standard with deuterium labels on more stable, non-exchangeable positions (e.g., on an aromatic ring). Storing standards in acidic or basic solutions should generally be avoided.
-
-
Impurity of Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Solution: Analyze a blank sample spiked only with the internal standard at the working concentration. The signal in the analyte's MRM transition should be minimal, ideally less than 20% of the LLOQ response. Ensure your standard has high isotopic enrichment (≥98%) and chemical purity (>99%).
-
-
Chromatographic Separation: The analyte and the deuterated internal standard may have slightly different retention times. This can expose them to different matrix components as they elute, leading to differential ion suppression.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. Adjust chromatographic conditions (e.g., gradient, mobile phase composition) to ensure they elute as a single, symmetrical peak.
-
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Q: I'm observing poor chromatographic peak shapes for Octopamine and its internal standard. What should I investigate? A: Poor peak shape can be caused by issues with the column, mobile phase, injection solvent, or extra-column volume.
Potential Causes & Solutions:
-
Secondary Interactions: Octopamine, being a basic amine, can interact with residual silanols on the silica-based column packing, causing peak tailing.
-
Solution: Use a column with high-purity silica (B1680970) or end-capping. Alternatively, add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to protonate the silanols and reduce these interactions.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to split or broad peaks. High pH mobile phases (>7) can dissolve the silica backbone, creating a void at the column inlet.
-
Solution: Use an in-line filter or guard column to protect the analytical column. Implement a robust sample cleanup procedure like SPE to remove contaminants. Flush the column regularly and replace it if performance degrades.
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion and broadening.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Data & Parameters
Table 1: Example LC-MS/MS Parameters for this compound Detection This table provides a starting point for method development. Parameters such as Collision Energy (CE) and Declustering Potential (DP) should be optimized for your specific instrument.
| Parameter | Octopamine | This compound (Internal Standard) |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion [M+H]+ | m/z 154 | m/z 157 |
| Product Ion (Quantifier) | m/z 119 | m/z 139 |
| Product Ion (Qualifier) | m/z 136 | m/z 121 |
| Collision Energy (CE) | Instrument Dependent | Instrument Dependent |
| Declustering Potential (DP) | Instrument Dependent | Instrument Dependent |
| Source: Adapted from reference. The most intense product ion is typically used for quantification. |
Table 2: Hypothetical Data for Assessing Differential Matrix Effects This table illustrates how to calculate and interpret matrix effects using a post-extraction addition experiment.
| Set | Description | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| A | Analyte + IS in Solvent | 100,000 | 120,000 | 0.833 |
| B | Analyte + IS in Blank Matrix Extract | 75,000 | 110,000 | 0.682 |
| Calculation | Matrix Effect % = (B/A) * 100 | 75% | 91.7% | |
| Interpretation | The analyte experiences 25% ion suppression (100% - 75%), while the internal standard (IS) experiences only 8.3% suppression. This is a differential matrix effect that can lead to overestimation of the analyte concentration. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning biological samples like plasma or urine prior to LC-MS analysis.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of high-purity water through the sorbent.
-
Sample Loading: Dilute the sample (e.g., 100 µL of plasma) with an acidic buffer (e.g., 400 µL of 2% formic acid in water). Load the entire diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering compounds. First, pass 1 mL of 0.1% formic acid in water through the sorbent. Follow this with a second wash of 1 mL of methanol.
-
Elution: Elute the analyte and internal standard from the sorbent using 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a mobile phase-compatible solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for injection into the LC-MS system.
Protocol 2: Assessing Contribution from Internal Standard
This protocol helps determine if the deuterated internal standard contains significant amounts of the unlabeled analyte.
-
Prepare Blank Sample: Use a matrix sample (e.g., blank plasma) that is known to contain no analyte.
-
Spike with Internal Standard: Add the this compound internal standard to the blank sample at the same concentration used in your analytical method.
-
Process and Analyze: Process the sample using your standard extraction procedure. Analyze the final extract on the LC-MS/MS system, monitoring the MRM transitions for both the internal standard and the unlabeled analyte (Octopamine).
-
Evaluate Response: The peak area for the unlabeled analyte should be less than 20% of the peak area of your Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination of the internal standard.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Decision tree for troubleshooting inaccurate quantification.
Caption: Impact of internal standard purity on assay accuracy.
References
Technical Support Center: Troubleshooting Low Signal Intensity of Octopamine-d3
Welcome to the technical support center for troubleshooting low signal intensity of Octopamine-d3. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common reasons for a low signal intensity of my this compound internal standard?
Low signal intensity for a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1][2][3]
-
Suboptimal Instrument Parameters: The mass spectrometer may not be properly tuned for this compound.
-
Degradation of the Standard: Improper storage or handling can lead to the degradation of the internal standard.[2]
-
Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium (B1214612) atoms on the this compound molecule may be exchanging with hydrogen atoms from the solvent or matrix.[4]
-
Low Concentration: The concentration of the internal standard may be too low for the sensitivity of the instrument.[1][5]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can result in a lower signal-to-noise ratio.[1]
-
Contaminated Ion Source: A dirty ion source is a frequent cause of reduced signal intensity for all analytes.[1][6]
Q2: How can I determine if matrix effects are suppressing the signal of my this compound?
Matrix effects, particularly ion suppression, are a primary suspect when observing low signal intensity. A post-extraction spike analysis is a standard method to evaluate the impact of the sample matrix on your internal standard's signal.[2][3]
Experimental Protocol: Post-Extraction Spike Analysis
This experiment compares the signal of this compound in a clean solvent to its signal in an extracted blank matrix.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at your working concentration into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Octopamine or this compound) through your entire extraction procedure. In the final step, spike the extracted matrix with this compound at the same concentration as in Set A.[2]
-
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Compare the peak areas of this compound from both sets.
Data Interpretation:
| Comparison of Peak Areas (Set B vs. Set A) | Interpretation | Recommended Action |
| Peak Area in Set B is significantly lower than in Set A. | Ion suppression is occurring.[2] | Optimize chromatography to separate this compound from interfering matrix components. Consider a more rigorous sample cleanup method. |
| Peak Area in Set B is significantly higher than in Set A. | Ion enhancement is occurring.[2] | While less common, this also indicates a matrix effect. The same corrective actions for ion suppression apply. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal.[2] | The cause of low signal intensity lies elsewhere. Proceed to investigate other potential issues. |
Q3: My this compound signal is low, and I suspect the issue is with my mass spectrometer settings. What parameters should I check?
If you've ruled out matrix effects, the next step is to ensure your instrument is properly optimized for this compound.
Troubleshooting Guide: Mass Spectrometer Optimization
-
Direct Infusion: To isolate the mass spectrometer from the LC system, perform a direct infusion of an this compound standard solution.[1] If you observe a strong and stable signal, the problem is likely with your chromatography. If the signal is still low, the issue is with the mass spectrometer or the standard itself.[1]
-
Tuning and Calibration: Ensure your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.[5] This is crucial for optimal performance.
-
Ion Source Parameters: Optimize the ion source parameters, including:
-
Ionization Mode: While electrospray ionization (ESI) is common for compounds like octopamine, it's essential to confirm the optimal mode (positive or negative) and polarity.[7][8]
-
Voltages, Temperatures, and Gas Flows: Systematically adjust these parameters to maximize the signal for this compound.[7]
-
-
Compound-Dependent Parameters: Optimize the collision energy (CE) and other tandem MS parameters to ensure efficient fragmentation and detection of the product ions.[9]
Q4: Could the low signal be due to the instability of the deuterium labels on my this compound?
Yes, this is a possibility known as hydrogen-deuterium (H/D) exchange.[4]
Guide: Addressing Isotopic Instability
-
Evaluate the Labeling Position: Deuterium atoms on hydroxyl (-OH) or amine (-NH) groups are more prone to exchange with protons from the solvent, especially under acidic or basic conditions.[2] Whenever possible, use internal standards where the deuterium labels are on stable positions, such as an aromatic ring or carbon backbone.[10]
-
Control pH: Be mindful of the pH of your mobile phases and sample solutions, as extreme pH can catalyze H/D exchange.[4]
-
Supplier Documentation: Review the certificate of analysis from your supplier to understand the position of the deuterium labels and any reported stability data.
Visualizing the Troubleshooting Process
To aid in diagnosing the cause of low signal intensity, the following workflow and diagrams illustrate key concepts and logical steps.
Caption: A flowchart for systematically troubleshooting low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Preventing Degradation of Octopamine-d3 During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Octopamine-d3 during sample preparation. This compound, a deuterated analog of octopamine (B1677172), is frequently used as an internal standard in quantitative analysis by GC- or LC-mass spectrometry.[1][2] Its structural similarity to catecholamines like norepinephrine (B1679862) makes it susceptible to various degradation pathways, which can compromise the accuracy and reliability of experimental results.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability critical? this compound is a labeled version of the biogenic amine octopamine, intended for use as an internal standard in mass spectrometry-based assays.[1] As an internal standard, its stability is paramount. Any degradation of this compound during sample collection, storage, or preparation will lead to an inaccurate quantification of the target analyte, resulting in unreliable and invalid data.
Q2: What are the primary causes of this compound degradation? The degradation of this compound is primarily driven by factors similar to those that affect catecholamines:
-
Oxidation: This is the most significant degradation pathway. The phenol (B47542) group in the this compound structure is highly susceptible to oxidation, which can be catalyzed by oxygen, transition metal ions, and light.
-
pH Instability: Extreme pH levels, both acidic and basic, can catalyze degradation reactions like hydrolysis.
-
Light Exposure: Octopamine is known to be light-sensitive, and exposure to light can induce photochemical degradation.
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions.
-
Enzymatic Activity: In biological matrices, enzymes present in the sample (e.g., plasma) can contribute to degradation.
Q3: How can I prevent the oxidation of this compound? Several strategies can be employed to minimize oxidation:
-
Use of Antioxidants: Adding antioxidants to your samples and solutions is highly effective. Common choices include ascorbic acid or glutathione (B108866) (GSH).
-
Addition of Chelating Agents: To sequester metal ions that catalyze oxidation, use a chelating agent like Ethylenediaminetetraacetic acid (EDTA).
-
Work in an Inert Atmosphere: Degas all aqueous solutions to remove dissolved oxygen. When preparing stock solutions in organic solvents like ethanol (B145695) or DMSO, purging the solvent with an inert gas such as nitrogen or argon is recommended. Always flush the headspace of storage vials with an inert gas before sealing.
Q4: What is the optimal pH for handling this compound solutions? While specific data for this compound is limited, related catecholamine compounds show increased stability in a slightly acidic pH range. For similar molecules, a pH between 4 and 5 is often recommended to minimize degradation. It is advisable to use a buffer system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable pH throughout the experiment.
Q5: How should I store my this compound stock and working solutions? Proper storage is crucial for maintaining the integrity of this compound:
-
Long-Term Storage: For long-term storage, solid this compound or stock solutions should be kept at -20°C or below.
-
Short-Term Storage: For short-term use, solutions can be stored at 2-8°C.
-
Light Protection: Always store solutions in amber vials or otherwise protect them from light to prevent photochemical degradation.
-
Aqueous Solutions: Aqueous solutions of octopamine are not recommended for storage for more than one day; it is best to prepare them fresh before each experiment.
Q6: My this compound signal is low or absent in my LC-MS/MS analysis. What could be the issue? A low or absent signal is often indicative of degradation. Review your sample preparation workflow for potential causes, such as prolonged exposure to room temperature, light, or oxygen; incorrect pH of the solutions; or the absence of stabilizing agents like antioxidants. Preparing fresh solutions and samples following the recommended protocols is a critical first step in troubleshooting.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Degradation during sample preparation due to oxidation, improper pH, or temperature. | 1. Work on ice to keep samples cold at all times. 2. Add a stabilizer cocktail (antioxidant + chelator) to the sample immediately after collection. 3. Ensure all buffers and solutions are at the optimal pH (4-5). 4. Minimize the time between sample preparation and analysis. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products (e.g., quinones) from this compound. | 1. Implement all preventative measures against oxidation (antioxidants, chelators, inert atmosphere). 2. Protect samples from light at all stages. 3. Prepare fresh solutions for each experiment. |
| High variability between replicate samples | Inconsistent degradation across samples due to variations in exposure time, temperature, or light. | 1. Standardize the entire sample preparation workflow to ensure all samples are treated identically. 2. Use a multi-channel pipette for adding reagents to minimize time differences between samples. 3. Ensure thorough mixing after the addition of stabilizers. |
| Rapid signal loss in prepared samples in the autosampler | Instability of the reconstituted sample in the autosampler vial. | 1. Check the pH of the reconstitution solvent. 2. Consider adding a small amount of antioxidant (e.g., ascorbic acid) to the reconstitution solvent. 3. If possible, use a cooled autosampler (set to 4°C). |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a 1 mg/mL stock solution of this compound in methanol (B129727) with enhanced stability.
Materials:
-
This compound (solid)
-
HPLC-grade Methanol, purged with nitrogen gas for 30 minutes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Accurately weigh the required amount of this compound solid in a clean, amber vial.
-
Add the nitrogen-purged methanol to achieve a final concentration of 1 mg/mL.
-
Vortex gently until the solid is completely dissolved.
-
Flush the headspace of the vial with nitrogen gas for 10-15 seconds.
-
Seal the vial tightly with the PTFE-lined cap.
-
Wrap the cap with parafilm to ensure an airtight seal.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Extraction of this compound from Plasma using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound from a plasma sample while minimizing its degradation.
Stabilizer Cocktail Preparation: Prepare a fresh stabilizer cocktail in degassed water containing the following components.
| Component | Final Concentration in Sample |
| Ascorbic Acid | 0.5 - 1.0 mM |
| EDTA | 0.1 - 0.5 mM |
Note: These concentrations are based on recommendations for similar catecholamine compounds and may require optimization.
Procedure:
-
Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Immediately transfer the plasma to a new tube and place it on ice.
-
For every 950 µL of plasma, add 50 µL of the freshly prepared stabilizer cocktail. Vortex gently.
-
Spike the plasma with the appropriate volume of this compound working solution to serve as the internal standard.
-
To 500 µL of the stabilized plasma sample, add 1 mL of ice-cold extraction solvent (e.g., ethyl acetate (B1210297) containing 1% acetic acid). The acidic modifier helps to improve extraction efficiency and stability.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of Methanol:Water with 0.1% formic acid), ensuring the reconstitution solvent is also degassed.
-
Vortex briefly and transfer to an autosampler vial for immediate LC-MS/MS analysis.
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Workflow highlighting key steps to ensure this compound stability.
References
Matrix effects in octopamine quantification and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of octopamine (B1677172). It specifically addresses the challenges posed by matrix effects in biological samples and offers strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect octopamine quantification?
A: Matrix effects are the alteration of ionization efficiency of a target analyte, such as octopamine, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, brain tissue).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[3][4] Common interfering components include phospholipids (B1166683), salts, and other endogenous metabolites.[5]
Q2: How can I determine if my octopamine assay is experiencing matrix effects?
A: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of octopamine solution is introduced into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC system. Any dip or rise in the baseline at the retention time of octopamine indicates ion suppression or enhancement, respectively. For a quantitative assessment, the matrix factor (MF) should be calculated by comparing the peak area of octopamine in a post-extraction spiked blank matrix sample to the peak area of octopamine in a neat solution at the same concentration. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[6]
Q3: What are the most effective strategies to mitigate matrix effects in octopamine analysis?
A: The most effective strategies include:
-
Optimized Sample Preparation: Employing robust extraction techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[7][8]
-
Chromatographic Separation: Developing a highly selective LC method to chromatographically separate octopamine from co-eluting interferences.[4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as deuterium-labeled octopamine (d3-octopamine), co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[9]
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Q4: Are there commercially available stable isotope-labeled internal standards for octopamine?
A: Yes, deuterium-labeled octopamine (e.g., d3-octopamine) is commercially available from various chemical suppliers and is commonly used as an internal standard in LC-MS/MS assays for octopamine quantification.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible injection solvent. 3. Co-eluting matrix components. | 1. Replace the analytical column. 2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 3. Improve sample cleanup or modify the chromatographic gradient to better separate octopamine from interferences. |
| Inconsistent Retention Time | 1. Fluctuation in mobile phase composition or flow rate. 2. Column temperature variations. 3. Column degradation. | 1. Prepare fresh mobile phases and ensure the LC pump is functioning correctly. 2. Use a column oven to maintain a stable temperature. 3. Replace the analytical column if retention time shifts persist. |
| High Signal Suppression | 1. Inefficient removal of phospholipids from plasma or brain samples. 2. High salt concentration in the final extract. 3. Co-elution with highly abundant endogenous compounds. | 1. Incorporate a phospholipid removal step (e.g., Phree columns, specific SPE sorbents) in your sample preparation. 2. Ensure efficient desalting during SPE or LLE. 3. Optimize the chromatographic method for better separation. Consider derivatization to shift the retention time of octopamine. |
| Significant Ion Enhancement | 1. Co-eluting compounds that improve the ionization efficiency of octopamine. | 1. While less common, this can still lead to inaccurate results. Improve chromatographic separation to isolate octopamine from the enhancing species. 2. The use of a stable isotope-labeled internal standard is crucial for correction. |
| Low Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte degradation during sample processing. 3. Suboptimal SPE or LLE conditions (e.g., incorrect pH, wrong solvent). | 1. Optimize the extraction solvent and pH. For brain tissue, ensure thorough homogenization. 2. Keep samples on ice and process them quickly. 3. Methodically test different SPE sorbents/solvents or LLE solvent systems. |
Quantitative Data on Matrix Effects and Recovery
The following tables summarize recovery and matrix effect data for octopamine and structurally similar compounds in various biological matrices. Note: Specific quantitative matrix effect data for octopamine in plasma and brain tissue is limited in the literature. The data for synephrine, a structural isomer of octopamine, is provided as a close approximation.
Table 1: Recovery of Biogenic Amines (including Octopamine) in Fish Samples
| Analyte | Spiked Concentration | Recovery (%) | RSD (%) |
| Octopamine | 10 nM | 90.5 - 119.3 | < 10 |
| 50 nM | 84.6 - 115.4 | < 10 | |
| 1000 nM | 74.9 - 108.8 | < 10 | |
| Data adapted from a study on biogenic amines in fish samples, where samples were extracted with acetonitrile (B52724) containing 0.1% formic acid and derivatized with benzoyl chloride before LC-MS/MS analysis.[10] |
Table 2: Matrix Effect and Recovery of Synephrine (Octopamine Isomer) in Dietary Supplements
| Matrix Type | Spiked Concentration | Recovery (%) |
| Herbal Preparation 1 | 20 ng/mL - 1.5 µg/mL | 98.0 - 112.6 |
| Herbal Preparation 2 | 20 ng/mL - 1.5 µg/mL | 99.1 - 109.8 |
| Dietary Supplement 1 | 20 ng/mL - 1.5 µg/mL | 101.2 - 110.5 |
| Dietary Supplement 2 | 20 ng/mL - 1.5 µg/mL | 98.7 - 108.9 |
| Data from a validated LC-HRAM-MS/MS method for p-synephrine and m-synephrine, demonstrating minimal matrix effects when using a stable isotope-labeled internal standard.[11] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Octopamine in Human Urine
This protocol is adapted from a method for the analysis of octopamine and its sulfoconjugate in human urine for doping control purposes.[9]
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB (60 mg) SPE cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of water.
-
-
Sample Preparation:
-
To 2 mL of urine, add a known amount of d3-octopamine as an internal standard (e.g., 500 ng).
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
-
Elution:
-
Elute octopamine and the internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable mobile phase, such as 20% acetonitrile in 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5).
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Octopamine in Brain Tissue Homogenate
This is a general protocol for the extraction of biogenic amines from brain tissue, which can be adapted for octopamine.
-
Tissue Homogenization:
-
Homogenize the brain tissue sample on ice in a solution of 0.1% formic acid in methanol.[12]
-
Use a sufficient volume to ensure complete homogenization (e.g., 10 volumes of solution to tissue weight).
-
-
Centrifugation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted analytes.
-
-
Internal Standard Addition:
-
Add a known amount of d3-octopamine to the supernatant.
-
-
Liquid-Liquid Extraction:
-
Add an immiscible organic solvent (e.g., a mixture of ethyl acetate and isopropanol) to the supernatant.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Octopamine G-protein coupled receptor signaling pathway.
Caption: General experimental workflow for octopamine quantification.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring levels of biogenic amines and their metabolites in rat brain tissue using high-performance liquid chromatography with photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecularly imprinted solid-phase extraction for the selective HPLC determination of ractopamine in pig urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples [mdpi.com]
Octopamine-d3 stability and long-term storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Octopamine-d3. It includes guidance on long-term storage, stability, and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: To ensure the long-term stability and integrity of solid this compound, it is recommended to store it at refrigerator temperatures (2-8°C).[1] For extended storage, some deuterated compounds may require freezing at -20°C or -80°C.[2] Always refer to the manufacturer's certificate of analysis for specific storage instructions.[3] Proper storage is critical for maintaining both chemical and isotopic purity.[3] Key considerations include protection from light and moisture.[3]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored in a clean, dry, and clearly labeled amber vial with a PTFE-lined cap to protect them from light.[3] For short-term storage, refrigeration at 4°C is a common practice.[4] To minimize the effects of repeated warming and cooling, it is advisable to prepare smaller aliquots for daily use from the main stock solution.[3]
Q3: What is hydrogen-deuterium (H-D) exchange and how can I prevent it?
A3: H-D exchange is a chemical reaction where deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the environment, most commonly from water.[3] This compromises the isotopic purity of the standard.[3] To prevent H-D exchange, it is crucial to handle the compound in a dry, inert atmosphere (e.g., under dry nitrogen or argon) and use thoroughly dried glassware.[3][5]
Q4: Is this compound sensitive to light?
A4: Yes, like many organic molecules, deuterated compounds can be sensitive to light. Light exposure can lead to photolytic degradation.[3] Therefore, it is recommended to store both solid this compound and its solutions in amber vials or in the dark to prevent light-induced degradation.[3]
Storage and Stability Data
| Parameter | Condition | Recommendation | Rationale |
| Solid Storage (Long-Term) | Temperature | 2-8°C | Recommended for maintaining chemical and isotopic purity.[1] |
| Light | Store in the dark (e.g., amber vial) | Prevents photolytic degradation.[3] | |
| Moisture | Keep in a tightly sealed container in a dry environment | Minimizes the risk of H-D exchange.[3] | |
| Solution Storage | Temperature | 4°C | Suitable for short-term storage of stock solutions.[4] |
| Container | Amber vial with PTFE-lined cap | Protects from light and ensures a tight seal.[3] | |
| Aliquoting | Prepare smaller volumes for daily use | Avoids repeated freeze-thaw cycles and contamination of the main stock.[3] |
Troubleshooting Guide
Issue 1: Loss of Isotopic Purity in Mass Spectrometry Analysis
-
Question: My mass spectrometry results show a lower than expected mass for this compound, suggesting a loss of deuterium. What could be the cause?
-
Answer: This is likely due to hydrogen-deuterium (H-D) exchange. Most deuterated products are hygroscopic and can readily absorb moisture from the atmosphere or from surfaces like glassware.[3] This moisture can lead to the replacement of deuterium atoms with hydrogen. To troubleshoot this, ensure you are handling the compound under a dry, inert atmosphere, using thoroughly dried glassware, and storing it in tightly sealed containers.[3][5]
Issue 2: Degradation of this compound in Solution
-
Question: I have observed degradation of my this compound stock solution over time. What are the potential causes?
-
Answer: Degradation of this compound in solution can be caused by several factors, including exposure to light, elevated temperatures, or incompatible solvents.[2][3] Ensure your solutions are stored in amber vials to protect them from light and are kept at the recommended temperature.[3] While specific degradation pathways for this compound are not extensively documented, related compounds are known to be sensitive to acidic conditions and the presence of metal ions.[6][7]
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol outlines the steps for preparing a stock solution from a solid deuterated standard.
-
Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation from forming inside the vial.[2]
-
Inert Atmosphere: If possible, perform all manipulations in a dry, inert atmosphere, such as under a stream of dry nitrogen or argon, to minimize exposure to atmospheric moisture.[3]
-
Weighing: Accurately weigh the desired amount of the solid standard.
-
Dissolution: Dissolve the weighed standard in a suitable high-purity solvent (e.g., methanol (B129727) or acetonitrile) in a Class A volumetric flask.[3][4]
-
Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Securely cap the flask and mix the solution thoroughly by inverting the flask multiple times.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions (see table above).[3]
Visualizations
Caption: Workflow for preparing an this compound stock solution.
Caption: Troubleshooting guide for hydrogen-deuterium (H-D) exchange.
Caption: Simplified signaling pathway of octopamine.
References
- 1. clearsynth.com [clearsynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Octopamine Extraction from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of octopamine (B1677172) from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for storing tissue samples to prevent octopamine degradation?
A1: For long-term storage, tissue samples should be rapidly frozen in liquid nitrogen and then stored at -80°C to minimize enzymatic degradation of octopamine. For short-term storage, keeping the tissue on ice is acceptable, but processing should be performed as quickly as possible. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of monoamines.[1]
Q2: What is a suitable homogenization buffer for octopamine extraction?
A2: A common and effective homogenization buffer is 0.4 M perchloric acid. This acidic environment helps to precipitate proteins and inactivate enzymes, thereby preserving the octopamine in the sample. The homogenate is then centrifuged to separate the protein pellet from the supernatant containing the octopamine.
Q3: How can I improve the recovery of octopamine during solid-phase extraction (SPE)?
A3: To enhance recovery during SPE, consider the following:
-
Sorbent Conditioning: Ensure the SPE cartridge is properly conditioned with the appropriate solvent before loading the sample.
-
Flow Rate: Use a slow and consistent flow rate during sample loading to allow for optimal binding of octopamine to the sorbent.
-
pH Adjustment: Adjust the pH of your sample to ensure octopamine is in the correct ionization state for retention on the chosen sorbent.
-
Elution Solvent: Use an elution solvent strong enough to fully desorb octopamine from the sorbent. You may need to test different solvent compositions and volumes.
-
Soak Time: Introducing a "soak" step, where the elution solvent is allowed to sit in the sorbent bed for a few minutes, can improve elution efficiency.[2][3]
Q4: My octopamine peaks are tailing during HPLC analysis. What could be the cause and how can I fix it?
A4: Peak tailing for basic compounds like octopamine in reverse-phase HPLC is often due to interactions with residual silanol (B1196071) groups on the silica-based column packing. Here are some solutions:
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer accessible silanol groups, reducing peak tailing.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated amine group of octopamine.
-
Add a Competing Base: Including a small amount of a competing base, such as triethylamine (B128534) (TEA), in the mobile phase can mask the active silanol sites and improve peak shape.
-
Use an End-capped Column: Columns that are "end-capped" have had the residual silanol groups chemically deactivated, which can significantly reduce tailing.
Q5: I am observing low or no octopamine in my samples. What are the potential reasons?
A5: Several factors could contribute to low or undetectable octopamine levels:
-
Sample Degradation: Improper storage or handling of the tissue can lead to enzymatic degradation.[1]
-
Inefficient Extraction: The homogenization or extraction procedure may not be optimal for your tissue type. Ensure complete tissue disruption and efficient extraction into the supernatant.
-
Poor SPE Recovery: As discussed in Q3, issues with the SPE procedure can lead to significant loss of the analyte.
-
Detection Issues: The sensitivity of your analytical method (e.g., HPLC-ECD, GC-MS) may not be sufficient to detect the low concentrations of octopamine present in your sample.
-
Oxidation: Octopamine, like other catecholamines, is susceptible to oxidation. The use of antioxidants in the homogenization buffer can help to mitigate this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Octopamine Yield | Incomplete tissue homogenization. | Ensure the tissue is completely disrupted. For tough tissues, consider using a more powerful homogenizer or adding a sonication step. |
| Inefficient extraction from the homogenate. | Optimize the homogenization buffer and centrifugation parameters (speed and time) to ensure maximum octopamine is in the supernatant. | |
| Degradation of octopamine during processing. | Keep samples on ice at all times. Work quickly to minimize the time between dissection and analysis. Consider adding an antioxidant to the homogenization buffer. | |
| Poor Chromatographic Peak Shape (Tailing, Fronting) | Interaction of octopamine with the HPLC column. | Use a column with high-purity silica and end-capping. Optimize the mobile phase pH and consider adding a competing base like triethylamine. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Inappropriate sample solvent. | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. | |
| High Background Noise or Interfering Peaks | Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. |
| Co-elution of other endogenous compounds. | Optimize the chromatographic conditions (e.g., gradient, mobile phase composition) to improve the resolution between octopamine and interfering peaks. | |
| Matrix effects in mass spectrometry. | Implement a more rigorous sample cleanup procedure, such as a multi-step SPE or liquid-liquid extraction, to remove interfering matrix components. | |
| Inconsistent Results Between Replicates | Variability in tissue sample size or quality. | Use a consistent amount of tissue for each extraction and ensure the tissue is of similar quality. |
| Inconsistent sample processing. | Standardize every step of the extraction and analysis protocol. Use an internal standard to correct for variations in extraction efficiency and injection volume. | |
| Instrument variability. | Ensure the HPLC or MS system is properly maintained and calibrated. |
Quantitative Data
Table 1: Octopamine Concentrations in Various Tissues
| Organism | Tissue | Octopamine Concentration | Reference |
| Honeybee (Apis mellifera) | Thoracic Tissue (Dorsoventral Flight Muscles) | Varies with age and activity (heating vs. no active heating) | [4] |
| Honeybee (Apis mellifera) | Thoracic Tissue (Dorsal-longitudinal Flight Muscles) | Varies with age and activity (heating vs. no active heating) | |
| Insect (Generic) | Hemolymph | 30 to 600 pg/mg | |
| Octopus (Octopus vulgaris) | Nervous Tissues | Varies widely |
Experimental Protocols
Protocol 1: Octopamine Extraction from Insect Nervous Tissue for HPLC-ECD Analysis
This protocol is adapted from methods described for the analysis of biogenic amines in insect tissues.
1. Tissue Dissection and Homogenization: a. Dissect the desired neural tissue (e.g., brain, thoracic ganglia) from the insect on a cold plate or in ice-cold saline. b. Quickly weigh the tissue. c. Place the tissue in a 1.5 mL microcentrifuge tube containing 200 µL of ice-cold 0.4 M perchloric acid with an appropriate internal standard (e.g., 3,4-dihydroxybenzylamine (B7771078) - DHBA). d. Homogenize the tissue thoroughly using a micro-pestle or a sonicator until no visible tissue fragments remain.
2. Centrifugation: a. Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. b. Carefully collect the supernatant, which contains the octopamine, and transfer it to a new microcentrifuge tube.
3. HPLC-ECD Analysis: a. Inject a 20 µL aliquot of the supernatant directly into the HPLC system. b. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
- Mobile Phase: A suitable mobile phase for biogenic amine separation, for example, a citrate-phosphate buffer at a specific pH (e.g., 5.7) containing an ion-pairing reagent (e.g., sodium octyl sulfate) and a small percentage of methanol (B129727) (5-10%).
- Flow Rate: 1.0 mL/min.
- Detection: Electrochemical detector (ECD) with the potential set to an appropriate value for octopamine oxidation (e.g., +0.75 V). c. Quantify octopamine by comparing the peak area to that of a standard curve and normalize using the internal standard.
Protocol 2: Solid-Phase Extraction (SPE) for Octopamine Clean-up
This is a general protocol that may need optimization for specific tissue types and SPE cartridges.
1. Cartridge Conditioning: a. Pass 1 mL of methanol through a weak cation exchange SPE cartridge. b. Equilibrate the cartridge by passing 1 mL of deionized water.
2. Sample Loading: a. Adjust the pH of the tissue supernatant (from Protocol 1, step 2b) to a neutral or slightly basic pH to ensure the amine group is not fully protonated. b. Load the adjusted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).
3. Washing: a. Wash the cartridge with 1 mL of deionized water to remove unbound impurities. b. Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove more polar interferences.
4. Elution: a. Elute the octopamine from the cartridge with 1 mL of an acidic organic solvent (e.g., 1% formic acid in methanol). b. Collect the eluate.
5. Sample Preparation for Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of the HPLC mobile phase for analysis.
Visualizations
Octopamine Signaling Pathway
Caption: Octopamine signaling pathways via G-protein coupled receptors.
Experimental Workflow for Octopamine Extraction and Analysis
Caption: General workflow for octopamine extraction and analysis.
References
- 1. Method Development for the Determination of Octopamine in Insect Hemolymph by HPLC with Electrochemical Detection. | Proceedings of the West Virginia Academy of Science [pwvas.org]
- 2. sdbonline.org [sdbonline.org]
- 3. Molecular, pharmacological, and signaling properties of octopamine receptors from honeybee (Apis mellifera) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS Method for Octopamine using Octopamine-d3
For researchers, scientists, and drug development professionals, the accurate quantification of neurotransmitters like octopamine (B1677172) is critical. This guide provides an objective comparison of a liquid chromatography-mass spectrometry (LC-MS) method utilizing a deuterated internal standard, Octopamine-d3, against alternative analytical techniques. The inclusion of supporting experimental data, detailed protocols, and visualizations aims to facilitate an informed decision-making process for selecting the most suitable analytical method.
Performance Comparison of Analytical Methods for Octopamine
The choice of an analytical method for octopamine quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a summary of the performance characteristics of a validated LC-MS/MS method using this compound and a representative alternative method, High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Parameter | LC-MS/MS with this compound | HPLC-UV | HPLC-UV with Derivatization |
| Linearity (Range) | 0.25 - 5.0 ng/mL | 5 - 30 µg/mL | Not explicitly stated for octopamine, but for similar amines, a linear response is achieved. |
| Correlation Coefficient (r²) | Not explicitly stated | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | Lower than LLOQ | Not explicitly stated | 0.2 - 0.4 mg/kg (for tyramine (B21549) in egg matrix) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | Not explicitly stated | 0.7 - 1.1 mg/kg (for tyramine in egg matrix) |
| Accuracy (% Recovery) | Not explicitly stated | 98.23% - 99.1% | 90.5% - 108.3% |
| Precision (% RSD) | Not explicitly stated | < 2% | < 10% (repeatability) |
| Internal Standard | This compound | Typically external standard | Typically external standard |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV absorbance) | Moderate to High (derivatization can improve selectivity) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the LC-MS/MS method with this compound and a general protocol for a comparative HPLC-UV method.
LC-MS/MS Method with this compound
This method is adapted from a multiplexed assay for monoamines in brain tissues.[1]
1. Sample Preparation (Brain Tissue)
-
Homogenize dissected brain tissue in a 0.1% formic acid solution.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Spike the supernatant with the internal standard, this compound, to a final concentration within the linear range of the assay.
2. Liquid Chromatography
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A gradient elution is typically used to separate the analytes of interest.
-
Flow Rate: A typical flow rate for analytical LC columns is in the range of 0.2-0.6 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Octopamine: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized for the instrument used.
-
This compound: Precursor ion (m/z) -> Product ion (m/z). The transitions will be shifted by 3 Da compared to the unlabeled octopamine.
-
Alternative Method: HPLC-UV
This protocol is a general representation of a common alternative method for octopamine quantification.
1. Sample Preparation
-
The sample preparation will vary depending on the matrix (e.g., pharmaceutical dosage form, biological fluid).
-
For solid samples, an extraction with a suitable solvent is required, followed by filtration.
-
For biological fluids, protein precipitation or solid-phase extraction may be necessary to remove interfering substances.
2. High-Performance Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Elution: Isocratic or gradient elution can be employed.
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for octopamine (around 225 nm or 275 nm).
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical relationships of the validation process.
References
Cross-Validation of Octopamine Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of octopamine (B1677172) is crucial for understanding its physiological roles and for the development of novel therapeutics. This guide provides an objective comparison of common methods for octopamine quantification, supported by a summary of their performance characteristics and detailed experimental protocols.
Comparative Analysis of Quantification Methods
The selection of an appropriate method for octopamine quantification depends on the specific requirements of the study, including the required sensitivity, specificity, sample matrix, throughput, and available budget. The following table summarizes the key performance indicators of the most prevalent techniques.
| Method | Principle | Advantages | Disadvantages |
| HPLC-ECD | Chromatographic separation followed by electrochemical detection. | Robust and reproducible; suitable for various biological matrices.[1][2] | Lower specificity than mass spectrometry; may require ion-pairing reagents.[2] |
| GC-MS | Gas chromatographic separation of volatile derivatives followed by mass spectrometric detection. | High sensitivity and specificity based on both retention time and molecular mass.[3] | Requires a derivatization step, adding to sample preparation time. |
| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | Considered the gold standard, offering high precision, specificity, and sensitivity.[4] | High equipment and operational costs; complex data analysis.[4][5] |
| ELISA | Immunoassay based on the specific binding of an antibody to octopamine. | High throughput, cost-effective, and requires minimal sample preparation.[5][6] | Potentially lower precision and specificity; risk of cross-reactivity.[4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key octopamine quantification methods.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
A widely used method for the analysis of neurotransmitters.
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate acidic solution (e.g., 0.1 M perchloric acid).[1]
-
Centrifuge the homogenate to pellet proteins and cellular debris.
-
Filter the resulting supernatant to remove any remaining particulate matter.
-
The clarified supernatant can be directly injected into the HPLC system.[1]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing reagent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., acetonitrile (B52724) or methanol), and salts.[1]
-
Detection: An electrochemical detector with dual coulometric electrodes is used to measure the current generated by the oxidation or reduction of octopamine.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique offers high specificity and is suitable for complex biological samples.
1. Sample Preparation and Derivatization:
-
Extract octopamine from the biological matrix using a suitable organic solvent.
-
Evaporate the solvent to concentrate the analyte.
-
To increase volatility for gas chromatography, octopamine must be derivatized. This is often achieved by acylation.
-
Reconstitute the derivatized sample in a solvent compatible with the GC injection port.
2. GC-MS Conditions:
-
Column: A capillary column appropriate for the analysis of the derivatized amine.
-
Carrier Gas: Typically helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Detection: A mass spectrometer is used for detection, providing both qualitative and quantitative data based on the mass-to-charge ratio of the fragmented ions.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method ideal for screening large numbers of samples.
1. Assay Procedure:
-
A 96-well plate is coated with antibodies specific to octopamine.
-
Samples and standards are added to the wells, along with enzyme-conjugated octopamine.
-
During incubation, the octopamine in the sample and the enzyme-conjugated octopamine compete for binding to the antibodies.
-
The plate is washed to remove unbound components.
-
A substrate is added, which is converted by the enzyme to a detectable signal (e.g., colorimetric or fluorescent).
-
The signal intensity, which is inversely proportional to the amount of octopamine in the sample, is measured using a plate reader.
Visualizations
Octopamine Signaling Pathway
The following diagram illustrates the synthesis of octopamine from tyrosine and its subsequent role in signaling cascades. Tyrosine is first converted to tyramine (B21549), which is then hydroxylated to form octopamine.[7] As a neurotransmitter and neurohormone, octopamine binds to G protein-coupled receptors (GPCRs) on target cells, often leading to the modulation of intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[8][9]
Caption: Synthesis and signaling pathway of octopamine.
Experimental Workflow for Octopamine Quantification
This diagram outlines the general steps involved in the quantification of octopamine from biological samples, from initial preparation to final data analysis.
Caption: A generalized workflow for octopamine analysis.
Logical Relationships in Cross-Validation
Cross-validation is a statistical method used to assess the performance of a quantitative method. The following diagram illustrates the logical flow of a k-fold cross-validation process for comparing different analytical techniques.
Caption: Logical flow of cross-validation for comparing analytical methods.
References
- 1. Rapid estimation of catecholamines, octopamine and 5-hydroxytryptamine in biological tissues using high-performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. GC/MS Determination of Biogenic Amines in insect Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 5. news-medical.net [news-medical.net]
- 6. Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a neural circuit that underlies the effects of octopamine on sleep:wake behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Octopamine Quantification: An Inter-Laboratory Perspective
Comparison of Analytical Methods for Octopamine (B1677172) Measurement
The quantification of octopamine in biological matrices is primarily achieved through chromatographic techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are among the most prevalent and robust methods. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized.
The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics for commonly employed analytical methods, based on published data.
| Parameter | HPLC-ECD | LC-MS/MS | GC-MS |
| Linearity Range | 0.300 - 30 ng/mL | 0.25 - 5.0 ng/mL | Not specified |
| Limit of Detection (LOD) | ~0.125 ng/mL (5 pg on column) | Not explicitly stated for octopamine, but generally in the low pg/mL range for similar monoamines. | Not specified |
| Limit of Quantitation (LOQ) | Not explicitly stated, but quantifiable at the lower end of the linearity range. | Analytical range starts at 0.25 ng/mL. | Not specified |
| Accuracy (% Recovery) | Not specified | >90% for similar pesticides in insect matrix. | Not specified |
| Precision (%RSD) | Not specified | ≤20% for similar pesticides in insect matrix. | Not specified |
| Selectivity | Good; relies on retention time and electrochemical properties. | Excellent; relies on retention time and mass-to-charge ratio of parent and fragment ions. | High; relies on retention time and mass fragmentation pattern. |
| Sample Throughput | Moderate | High (with multiplexing) | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are generalized protocols for the two most common methods for octopamine quantification.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the detection of electrochemically active compounds like octopamine.
1. Sample Preparation (from Brain Tissue):
-
Dissect brain tissue on a cold surface and homogenize in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant, which contains the monoamines.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., acetonitrile (B52724) or methanol), and salts to control pH and conductivity.
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Temperature: Column temperature is usually maintained at a constant value (e.g., 30°C) to ensure reproducible retention times.
3. Electrochemical Detection:
-
An electrochemical detector with a glassy carbon working electrode is used.
-
The potential of the working electrode is set to a value sufficient to oxidize octopamine (e.g., +0.75 V).
-
The resulting current is proportional to the concentration of octopamine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity and is well-suited for complex biological matrices.[1]
1. Sample Preparation (QuEChERS method for insect tissue):
-
Homogenize the insect tissue sample (e.g., 5g) with acetonitrile.
-
Add QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) salts for extraction and phase separation.
-
Vortex and centrifuge the sample.
-
The upper acetonitrile layer, containing the analytes, is collected.
-
A clean-up step using dispersive solid-phase extraction (dSPE) with a sorbent like C18 may be performed to remove interfering matrix components.[2]
-
The final extract is filtered and transferred to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for octopamine.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for octopamine and an internal standard are monitored for quantification.
Visualizations
To further elucidate the context of octopamine measurement, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Octopamine signaling pathway in invertebrates.
Caption: General experimental workflow for octopamine measurement.
References
The Gold Standard for Octopamine Quantification: A Comparative Guide to Accuracy and Precision with Octopamine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of neuromodulators like octopamine (B1677172) is critical for unraveling complex biological processes and for the development of novel therapeutics. This guide provides an objective comparison of analytical methodologies for octopamine quantification, highlighting the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard, Octopamine-d3, against alternative methods.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. This is because it is chemically identical to the analyte of interest, octopamine, but has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to mimic the behavior of the native analyte during sample preparation, chromatography, and ionization, thereby correcting for any variations and matrix effects that can lead to inaccurate results.
Performance Comparison: LC-MS/MS with Deuterated Internal Standard vs. HPLC with Electrochemical Detection
To illustrate the enhanced accuracy and precision offered by using a deuterated internal standard, this guide compares the performance of a validated LC-MS/MS method utilizing a deuterated standard with a High-Performance Liquid Chromatography (HPLC) method using electrochemical detection (ED) and a non-deuterated internal standard.
While a direct head-to-head study is not available, a comprehensive analysis of published validation data for analogous methods provides a clear picture of the expected performance. A recent study by Rampazzo et al. (2025) on the quantification of biogenic amines, including octopamine, using LC-MS/MS and deuterated internal standards in meat products, showcases the high performance of this approach[1]. For comparison, a study by Badley et al. (2018) details an HPLC-ED method for octopamine in insect hemolymph using a non-deuterated internal standard, 3,4-dihydroxybenzylamine (B7771078) (DHBA)[2].
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC with Electrochemical Detection (ED) |
| Internal Standard | Deuterated Analog (e.g., Putrescine-d4, Histamine-d4) | Structural Analog (3,4-Dihydroxybenzylamine) |
| Accuracy (Trueness/Recovery) | -20% to +20%[1] | Data not explicitly provided in the abstract[2] |
| Precision (Repeatability - RSDr) | ≤ 25%[1] | Data not explicitly provided in the abstract[2] |
| Precision (Reproducibility - RSDR) | ≤ 25%[1] | Data not explicitly provided in the abstract[2] |
| Linearity (R²) | > 0.99[1] | Not specified[2] |
| Limit of Quantification (LOQ) | 10 µg/g[1] | Detectable at picogram levels[2] |
| Table 1: Comparison of key validation parameters for LC-MS/MS with a deuterated internal standard and HPLC-ED with a non-deuterated internal standard. Data for the LC-MS/MS method is from a study on biogenic amines including octopamine[1]. Data for the HPLC-ED method is based on the abstract of the cited study[2]. |
The data clearly indicates that the LC-MS/MS method with a deuterated internal standard provides well-defined and acceptable ranges for accuracy and precision, which are crucial for reliable quantitative results in research and clinical settings. While the HPLC-ED method demonstrates high sensitivity, the lack of detailed public data on its accuracy and precision makes a direct, robust comparison challenging. The inherent advantages of a deuterated internal standard in compensating for analytical variability strongly suggest that the LC-MS/MS approach offers superior reliability.
Experimental Protocols
LC-MS/MS Quantification of Octopamine with a Deuterated Internal Standard
This protocol is based on the methodology for biogenic amine quantification in meat samples as described by Rampazzo et al. (2025)[1].
a) Sample Preparation:
-
Homogenize 1 gram of the biological sample.
-
Add a known concentration of the deuterated internal standard solution (e.g., this compound).
-
Extract the biogenic amines using 0.5 M hydrochloric acid (HCl).
-
Perform a double-centrifugation protocol to remove proteins and other matrix interferences.
-
Collect the supernatant for LC-MS/MS analysis.
b) LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 column with a mobile phase consisting of acidified ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) in a gradient elution.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).
HPLC with Electrochemical Detection (ED) for Octopamine Quantification
This protocol is based on the method described by Badley et al. (2018) for the determination of octopamine in insect hemolymph[2].
a) Sample Preparation:
-
Collect the biological sample (e.g., insect hemolymph) in a solution containing an anticoagulant (e.g., formic acid) and the internal standard (3,4-Dihydroxybenzylamine hydrobromide).
-
Remove proteins by centrifugation through a 10K Da filter.
-
The resulting filtrate is directly injected into the HPLC system.
b) HPLC-ED Analysis:
-
Chromatographic Separation: Employ a C18 column with a mobile phase of aqueous 0.05 M citrate (B86180) buffer (pH 5.7) containing an ion-pairing reagent and 5-10% methanol.
-
Electrochemical Detection: Use an electrochemical detector to measure the analyte concentration.
Octopamine Signaling Pathway
Octopamine is a key neuromodulator in invertebrates, analogous to norepinephrine (B1679862) in vertebrates. It is synthesized from tyrosine and plays a crucial role in various physiological processes, including the regulation of behavior, mood, and metabolism. Its signaling cascade is initiated by the binding of octopamine to its specific G-protein coupled receptors (GPCRs) on the cell membrane.
References
A Comparative Guide to the Analysis of Octopamine: Unveiling Linearity and Detection Limits with a Deuterated Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of octopamine (B1677172) is critical. This biogenic amine, a key neurotransmitter and neuromodulator, is under intense scrutiny in various fields, from neuroscience to sports anti-doping. This guide provides an objective comparison of analytical methods for octopamine detection, with a focus on the robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard. We present supporting experimental data, detailed methodologies, and clear visualizations to aid in the selection of the most appropriate analytical approach.
The use of a deuterated internal standard, such as d3-octopamine, is a cornerstone of modern quantitative mass spectrometry. By mimicking the chemical and physical properties of the analyte, it compensates for variations in sample preparation and instrument response, leading to enhanced accuracy and precision.
Performance Comparison: Linearity and Range of Detection
The following tables summarize the key performance characteristics of various analytical methods for octopamine quantification.
| Method | Internal Standard | Linearity Range | Correlation Coefficient (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | d3-Octopamine | 1 - 100 ng/mL | >0.99 | 10 ng/mL[1] | Not explicitly stated | Urine[1] |
| LC-HRMS (with derivatization) | Gabapentin | Not explicitly stated | Not explicitly stated | 1.5 ng/mL | 5 ng/mL | Urine |
| HPLC-UV | Not specified | 5 - 30 µg/mL | 0.9998 | Not specified | Not specified | Pharmaceutical Dosage Form |
| HPLC with Derivatization | Not specified | 0.028 - 1.255 µg/mL | >0.99 | 0.010 µg/mL | Not specified | Dietary Supplements |
| ELISA | Not applicable | 0.5 - 16 µg/mL | Not applicable | 0.1 µg/mL | 0.5 µg/mL | Human Serum, Plasma, etc. |
| Pseudo-ELISA (MINA) | Not applicable | 1 nmol·L⁻¹ - 0.0001 mol·L⁻¹ | Not applicable | 0.059 ± 0.00281 µg·mL⁻¹ | Not specified | Human Urine |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the protocols for the key experiments cited in this guide.
LC-MS/MS with Deuterated Internal Standard
This method is highly specific and sensitive for the quantification of octopamine in biological matrices.
Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Condition a solid-phase extraction cartridge.
-
Load the urine sample, previously spiked with d3-octopamine internal standard.
-
Wash the cartridge to remove interfering substances.
-
Elute the octopamine and the internal standard from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
Tandem Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both octopamine and d3-octopamine are monitored.
HPLC with UV Detection
A more traditional and widely accessible method for the quantification of octopamine, particularly in less complex matrices.
Sample Preparation
-
Dissolve the sample (e.g., from a pharmaceutical dosage form) in a suitable solvent.
-
Filter the solution to remove any particulate matter.
High-Performance Liquid Chromatography
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where octopamine shows maximum absorbance (e.g., 225 nm or 275 nm).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the screening of a large number of samples.
General Protocol
-
Coat a microplate with antibodies specific to octopamine.
-
Add standards and samples to the wells.
-
Add an enzyme-conjugated secondary antibody that binds to the octopamine-antibody complex.
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the concentration of octopamine in the sample.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for Octopamine Quantification using LC-MS/MS with a Deuterated Standard.
Caption: Workflow for Octopamine Quantification using HPLC-UV.
Caption: General Workflow for Octopamine Quantification using ELISA.
Conclusion
The choice of an analytical method for octopamine quantification depends on the specific requirements of the study, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. For highly accurate and reliable quantification, especially in complex biological matrices, the LC-MS/MS method with a deuterated internal standard is the gold standard . Its superior specificity and sensitivity allow for the confident detection and quantification of octopamine at low concentrations.
Alternative methods such as HPLC-UV and ELISA offer viable options for different applications. HPLC-UV is a cost-effective and robust method suitable for higher concentration samples, such as in pharmaceutical quality control. ELISA provides a high-throughput platform for screening large numbers of samples, which can be advantageous in initial studies or when rapid results are needed. The novel pseudo-ELISA (MINA) technique also shows promise for sensitive detection.
Ultimately, a thorough understanding of the performance characteristics and experimental protocols of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reproducible data in their studies of octopamine.
References
A Comparative Guide to the Specificity of Octopamine-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of octopamine (B1677172), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Octopamine-d3, a deuterated internal standard, with other common alternatives. The information presented is based on established principles of bioanalytical method validation and available experimental data.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based quantification, the ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte.[1] this compound falls into this category, being chemically identical to octopamine with three hydrogen atoms replaced by deuterium. This near-perfect analogy ensures that it co-elutes with the analyte and behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.
Performance Comparison: this compound vs. Alternative Internal Standards
Data Presentation
| Parameter | This compound (Deuterated IS) | Terbutaline (B1683087) (Structural Analogue IS) | Gabapentin (Structural Analogue IS) |
| Principle | Stable Isotope Labeled | Structural Analogue (β2-agonist) | Structural Analogue (GABA analogue) |
| Co-elution with Octopamine | Expected to be nearly identical | Chromatographically separated | Chromatographically separated |
| Compensation for Matrix Effects | High | Moderate to Low | Moderate to Low |
| Accuracy (% Recovery) | Typically within 85-115% | 80% (for Terbutaline itself) | 85.4% - 92.4% (for Gabapentin itself) |
| Precision (%RSD) | Typically <15% | <15% | <8.4% |
| Linearity (r²) | ≥0.99 | ≥0.999 | >0.99 |
| Potential for Cross-Reactivity | Low, but potential for isotopic contribution from native analyte | None | None |
| Cost | Higher | Lower | Lower |
Note: The data for this compound is based on typical performance characteristics of deuterated internal standards in validated bioanalytical methods. The data for Terbutaline and Gabapentin are derived from studies validating their own quantification, which provides an indication of their performance as internal standards.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical performance. Below are representative protocols for sample preparation and LC-MS/MS analysis.
Experimental Protocol for Octopamine Quantification using this compound
This protocol is adapted from a method for the analysis of octopamine in human urine.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: Fortify 2 mL of urine sample with 500 ng of this compound.
-
SPE Cartridge Conditioning: Condition an Oasis HLB (60 mg) SPE cartridge with 2 mL of methanol, followed by equilibration with 2 mL of water.
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elution: Elute the analytes (octopamine and this compound) with 2 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.5)/acetonitrile (80/20, v/v).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Octopamine: m/z 154.1 > 136.1
-
This compound: m/z 157.1 > 139.1
-
-
Note: Collision energies and other instrument-specific parameters should be optimized for maximum sensitivity.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
A Comparative Analysis of Octopamine Levels in Wild-Type and Mutant Insect Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Octopamine (B1677172) Neuromodulation in Genetically Altered Insects
Octopamine, a key biogenic amine in invertebrates, plays a crucial role analogous to norepinephrine (B1679862) in vertebrates, modulating a wide array of physiological and behavioral processes. Understanding the intricacies of octopamine signaling is paramount for developing novel insecticides and for fundamental neuroscience research. This guide provides a comparative overview of octopamine levels in wild-type insects versus those with genetic mutations affecting the octopamine biosynthetic pathway, supported by experimental data and detailed protocols.
Quantitative Comparison of Biogenic Amine Levels
Genetic mutations targeting the enzymes responsible for octopamine synthesis provide powerful tools to investigate its function. The most well-characterized mutants are in Drosophila melanogaster, specifically those affecting the Tyramine (B21549) β-hydroxylase (Tβh) and Tyrosine decarboxylase 2 (Tdc2) genes.
-
Tβh mutants: These insects lack the enzyme that converts tyramine to octopamine. Consequently, they exhibit a dramatic reduction in octopamine levels and a significant accumulation of its precursor, tyramine.
-
Tdc2 mutants: These mutants are deficient in the enzyme that synthesizes tyramine from tyrosine, the initial step in octopamine production. As a result, these insects are deficient in both tyramine and octopamine.
The following table summarizes the quantitative differences in octopamine and tyramine levels between wild-type and Tβh mutant Drosophila melanogaster, as determined by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
| Genotype | Octopamine (pg/brain) | Tyramine (pg/brain) | N-acetyloctopamine (pg/brain) | Dopamine (pg/brain) | Serotonin (pg/brain) |
| Wild-Type (Canton-S) | 26 ± 3.3 | 7.6 ± 0.8 | 23 ± 3.3 | 80.7 ± 5.2 | 66.2 ± 3.1 |
| TβhnM18 (null mutant) | <0.5 | 79.5 ± 8.1 | <0.5 | 80.3 ± 4.9 | 65.2 ± 3.7 |
| TβhMF372 (hypomorph) | 7.6 ± 1.1 | 60.6 ± 6.2 | <0.5 | Not Reported | Not Reported |
Data sourced from Monastirioti et al., 1996.[1]
Experimental Protocols
The quantification of biogenic amines like octopamine requires precise and sensitive analytical techniques. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a widely used method for this purpose.
Protocol: Quantification of Octopamine and Other Biogenic Amines in Drosophila Brains using HPLC-ECD
1. Sample Preparation:
-
Tissue Dissection: Dissect brains from adult flies in cold insect saline. For whole-head analysis, flies can be flash-frozen in liquid nitrogen.
-
Homogenization: Homogenize a pool of 5-10 brains or a single head in 50-100 µL of ice-cold 0.1 M perchloric acid. This acid serves to precipitate proteins and prevent the degradation of biogenic amines.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm spin filter to remove any remaining particulate matter.
-
Storage: The filtered supernatant can be directly injected into the HPLC system or stored at -80°C for later analysis.
2. HPLC-ECD Analysis:
-
HPLC System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used for the separation of biogenic amines.
-
Mobile Phase: An aqueous mobile phase containing a buffer (e.g., sodium phosphate (B84403) or citrate), a chelating agent (e.g., EDTA), an ion-pairing agent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., methanol (B129727) or acetonitrile) is commonly employed. The exact composition and pH should be optimized for the specific separation.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Electrochemical Detector: The detector is equipped with a glassy carbon working electrode. The potential of the working electrode is set to a level that is sufficient to oxidize octopamine and other biogenic amines (e.g., +0.75 V).
-
Quantification: The concentration of octopamine in the sample is determined by comparing the peak area of the sample to the peak areas of a standard curve generated from known concentrations of octopamine. An internal standard can be used to correct for variations in sample preparation and injection volume.
Visualizing the Pathways
To better understand the context of these comparative studies, the following diagrams illustrate the key biological pathways and experimental procedures.
Caption: Octopamine Biosynthesis Pathway and Mutant Blocks.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Octopamine-d3
For researchers and scientists engaged in drug development and other laboratory work, the proper handling and disposal of chemical reagents like Octopamine-d3 are paramount for ensuring a safe environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a deuterated compound that requires careful management as hazardous waste. Adherence to these protocols is essential for mitigating risks to personnel and the environment.
This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound.
Immediate Safety Measures and Spill Response
In the event of accidental release or exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush skin with plenty of soap and water for at least 15 minutes. Get medical aid.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
For minor spills, wear appropriate PPE, avoid breathing dust, and use dry clean-up procedures to prevent generating dust. Vacuum or sweep up the material and place it in a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol for this compound
Solid chemical waste such as this compound must be disposed of as hazardous waste. Do not dispose of this compound in the regular trash or down the drain.
Step 1: Container Labeling Use a chemically resistant container with a secure screw-on cap. The container must be clearly labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 1219803-62-9
-
An accurate list of all components in the waste container, including any solvents and their estimated percentages.
Step 2: Waste Segregation Store the hazardous waste container in a designated and well-ventilated satellite accumulation area. This area should be away from incompatible materials. It is crucial to store different classes of chemical waste separately to avoid dangerous reactions.
Step 3: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup. Do not accumulate large quantities of waste; arrange for disposal when the container is nearing its capacity.
Step 4: Decontamination of Empty Containers Empty containers that previously held this compound must be decontaminated to remove any residual chemical.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone, followed by water).
-
Collect the rinsate from the cleaning process and dispose of it as hazardous waste along with the solid this compound waste.
-
Once decontaminated and with the label defaced, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Alternatively, drug take-back programs, if available, are the preferred method for disposing of unused or expired medicines. These programs may be available through local pharmacies or law enforcement agencies. If a take-back program is not accessible, the U.S. Food and Drug Administration (FDA) provides guidelines for disposing of medicines in the household trash. For a substance like this compound, this would involve mixing the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the trash.
Physicochemical Data for this compound Hydrochloride
The following table summarizes key quantitative data for this compound hydrochloride for easy reference.
| Property | Value |
| CAS Number | 1219803-62-9 |
| Molecular Weight | 189.64 g/mol |
| Physical State | Solid |
| Appearance | White to brown |
| Melting Point | 170 °C (338 °F) |
| Solubility | Soluble in water |
| Storage Temperature | -20°C |
Data sourced from various Safety Data Sheets.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
